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  • Product: 6-Bromo-2-phenylquinoline 1-oxide
  • CAS: 19051-07-1

Core Science & Biosynthesis

Foundational

6-Bromo-2-phenylquinoline 1-oxide: A Comprehensive Technical Guide on Structure, Synthesis, and Orthogonal Reactivity

Executive Summary In the landscape of modern synthetic chemistry and drug discovery, quinoline N-oxides serve as privileged scaffolds that bridge structural rigidity with versatile functionalization. 6-Bromo-2-phenylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug discovery, quinoline N-oxides serve as privileged scaffolds that bridge structural rigidity with versatile functionalization. 6-Bromo-2-phenylquinoline 1-oxide (CAS: 19051-07-1) represents a highly specialized node within this chemical space. By integrating an electrophilic C-6 bromine handle, a lipophilic C-2 phenyl group, and a highly polarized N-oxide directing moiety, this compound offers orthogonal reactivity pathways. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical dynamics, detail field-proven synthesis protocols, and map the mechanistic utility of this molecule for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of 6-bromo-2-phenylquinoline 1-oxide is deeply rooted in its electronic push-pull system. The N-oxide acts dually: it withdraws electron density via induction while donating electron density via resonance, profoundly altering the electronics of the quinoline core. Meanwhile, the C-6 bromine provides a classic site for transition-metal-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Number 19051-07-1
Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
Melting Point 183 - 185 °C (ethyl acetate)
Partition Coefficient (XLogP3) 4.70
InChIKey HSKKYKPCIALQIC-UHFFFAOYSA-N

Data supported by commercial and chemical databases [1]. The high XLogP3 value indicates significant lipophilicity, driven by the C-2 phenyl ring, which is advantageous for passive membrane permeability in drug design but requires careful formulation strategies.

Synthesis Methodologies: A Self-Validating Protocol

Synthesizing highly functionalized quinoline N-oxides requires a strategic, two-phase approach: de novo construction of the substituted quinoline core, followed by regioselective late-stage oxidation. The following protocols are designed as self-validating systems, where the causality of each reagent choice ensures high fidelity and yield.

Phase 1: De Novo Synthesis of the Quinoline Core

The direct synthesis of 6-bromo-2-phenylquinoline can be elegantly achieved via the condensation of 2-aminostyryl ketones. This method bypasses the harsh conditions of traditional Doebner-von Miller reactions.

Step-by-Step Methodology:

  • Solvation: Dissolve the corresponding 2-aminostyryl phenyl ketone derivative in wet 1,2-dichloroethane (DCE).

    • Causality: DCE provides optimal solubility for the organic substrates, while trace water assists in proton shuttling during the subsequent dehydration step.

  • Catalysis: Add 10 mol % tetrabutylammonium iodide (TBAI).

    • Causality: The iodide ion acts as a nucleophilic catalyst. It undergoes conjugate addition to the α,β-unsaturated ketone, forming a transient β-iodo intermediate. This breaks the rigid (E)-alkene geometry, allowing free rotation around the Cα-Cβ bond so the amine can spatially approach the carbonyl for cyclization [2].

  • Cyclization: Heat the mixture at 80 °C in an open flask until TLC indicates complete consumption of the starting material.

    • Causality: Heating drives the endothermic elimination of water and hydrogen iodide (HI), promoting aromatization to the stable quinoline core and regenerating the iodide catalyst. The open flask allows water vapor to escape, pushing the equilibrium toward the dehydrated product.

Phase 2: Regioselective N-Oxidation

Once the core is isolated, selective oxidation of the quinoline nitrogen is required without oxidizing the C-6 bromine or the C-2 phenyl ring.

Step-by-Step Methodology:

  • Solvation: Dissolve 6-bromo-2-phenylquinoline in chloroform (CHCl₃) or DCE.

    • Causality: Halogenated solvents are inert to strong peroxy oxidants and provide excellent solvating power for both the substrate and the oxidant.

  • Oxidation: Add 1.2 to 2.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in portions.

    • Causality: The basic lone pair of the quinoline nitrogen attacks the electrophilic peroxide oxygen of m-CPBA. Excess oxidant ensures complete conversion, compensating for any ambient degradation of the peroxy acid [3].

  • Incubation: Stir at room temperature for 24–48 hours.

    • Causality: Maintaining room temperature suppresses non-selective ring cleavage or over-oxidation that can plague high-temperature oxidation protocols.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Causality: NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct, converting it into a highly water-soluble sodium salt. This ensures a clean, self-validating phase separation where the organic layer retains only the pure N-oxide product.

Workflow S1 1. Conjugate Addition 2-Aminostyryl Ketone + TBAI S2 2. Cyclization & Dehydration Formation of Quinoline Core S1->S2 Nucleophilic Catalysis S3 3. N-Oxidation m-CPBA in CHCl3 (RT) S2->S3 Intermediate Isolation S4 4. Workup & Purification NaHCO3 Wash & Chromatography S3->S4 Electrophilic Oxygen Transfer S5 Target: 6-Bromo-2-phenylquinoline 1-oxide S4->S5 Pure Product Yield

Step-by-step synthesis workflow from 2-aminostyryl ketone to the final N-oxide product.

Orthogonal Reactivity and Mechanistic Pathways

The true power of 6-bromo-2-phenylquinoline 1-oxide lies in its dual reactive sites, which allow chemists to perform complex, late-stage functionalizations without cross-interference.

  • The C-6 Bromine Handle: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings). Because the N-oxide does not poison the Pd catalyst under standard conditions, researchers can easily extend the π-system or introduce novel pharmacophores at the C-6 position.

  • The N-Oxide Directing Group: The highly polarized N–O bond acts as an exceptional directing group for transition-metal-catalyzed (e.g., Rh, Co) C–H activation, specifically targeting the C-8 position [4]. Furthermore, the N-oxide activates the quinoline ring toward deoxygenative functionalization, allowing nucleophiles to be introduced while simultaneously reducing the N-oxide back to the parent quinoline.

Reactivity Core 6-Bromo-2-phenylquinoline 1-oxide Br_Node C-6 Bromine Handle Core->Br_Node Electrophilic Site NO_Node N-Oxide Directing Group Core->NO_Node Electronic Modulation Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck) Br_Node->Pd_Coupling C-C Bond Formation CH_Act C-8 C-H Activation (Rh/Co Catalysis) NO_Node->CH_Act Directing Group Effect Deox Deoxygenative Functionalization NO_Node->Deox Nucleophilic Addition

Orthogonal reactivity map showing distinct synthetic pathways for the C-6 and N-oxide handles.

Applications in Drug Development & Materials Science

In medicinal chemistry, the quinoline N-oxide motif is frequently explored for its inherent bioactivity, including antimalarial, antibacterial, and selective anti-cancer properties. The N-oxide can function as a bioreducible prodrug; in the hypoxic microenvironments characteristic of solid tumors, the N-oxide is enzymatically reduced to the active quinoline, providing targeted cytotoxicity.

Additionally, the C-2 phenyl group provides critical steric bulk that can lock the molecule into specific binding pockets within kinase domains, while the C-6 bromine allows for the rapid generation of structure-activity relationship (SAR) libraries via combinatorial cross-coupling.

References

  • Buy 6-Bromo-2-phenylquinoline 1-oxide Echemi
  • Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst The Journal of Organic Chemistry - ACS Public
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties Journal of Medicinal Chemistry - ACS Public
  • 15.3.
Exploratory

Part 1: The Quinoline 1-Oxide Scaffold: A Foundation for Biological Activity

An In-depth Technical Guide to the Postulated In Vitro Mechanism of Action of 6-Bromo-2-phenylquinoline 1-oxide Abstract: This technical guide provides a comprehensive overview of the postulated in vitro mechanism of act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Postulated In Vitro Mechanism of Action of 6-Bromo-2-phenylquinoline 1-oxide

Abstract: This technical guide provides a comprehensive overview of the postulated in vitro mechanism of action for the novel synthetic compound, 6-Bromo-2-phenylquinoline 1-oxide. In the absence of direct, published research on this specific molecule, this document synthesizes evidence from structurally related compounds, including quinoline derivatives, quinoline N-oxides, and bromo-substituted heterocycles, to construct a scientifically plausible mechanistic framework. We hypothesize that 6-Bromo-2-phenylquinoline 1-oxide exerts its biological effects, particularly its potential anticancer activity, through a multi-pronged approach involving the induction of apoptosis via caspase activation, cell cycle arrest at critical checkpoints, and the generation of intracellular reactive oxygen species (ROS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols to validate these hypotheses and providing insights into potential molecular targets for this promising class of compounds.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of specific functional groups to this core can significantly modulate its biological profile.

  • The N-Oxide Moiety: The oxidation of the quinoline nitrogen to an N-oxide is a key structural modification. This functional group can enhance the compound's potency and alter its mechanism of action. Quinoline N-oxides have been specifically implicated in inducing apoptosis in cancer cells.[2] Furthermore, the N-oxide group can act as a bioreductive center, potentially being reduced within the hypoxic microenvironment of tumors to generate active, cytotoxic species.[3]

  • Substituent Effects (6-Bromo and 2-Phenyl):

    • 6-Bromo Position: Halogenation, particularly with bromine at the 6-position of a heterocyclic core, is a common strategy to enhance biological potency. This is observed in related quinazoline structures where bromo-substitution contributes to significant cytotoxic activity against cancer cell lines.[4]

    • 2-Phenyl Position: The phenyl group at the 2-position establishes a specific three-dimensional architecture, influencing how the molecule interacts with biological targets through steric and electronic effects.

Based on these structural features, 6-Bromo-2-phenylquinoline 1-oxide is rationally projected to be a potent, biologically active molecule, with a strong potential for anticancer applications.

Part 2: Postulated Core Mechanisms of Action in Cancer Cells

We propose that 6-Bromo-2-phenylquinoline 1-oxide induces cancer cell death through the coordinated activation of several key cellular pathways.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism for many quinoline-based anticancer agents is the induction of apoptosis.[5][6] We postulate that 6-Bromo-2-phenylquinoline 1-oxide triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Proposed Apoptotic Cascade: The compound is hypothesized to initiate a signaling cascade leading to the activation of executioner caspases, such as Caspase-3, which are responsible for the cleavage of key cellular proteins and the morphological changes characteristic of apoptosis.[2][7] This activation is likely preceded by the engagement of initiator caspases, including Caspase-9 (intrinsic pathway) and Caspase-8 (extrinsic pathway).[2][5] A critical control point in this process is the regulation of the Bcl-2 family of proteins, where the compound may upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2, leading to the release of cytochrome c from the mitochondria.[5][6]

Apoptotic Pathway Compound 6-Bromo-2-phenylquinoline 1-oxide Casp8 Caspase-8 Compound->Casp8 Extrinsic Pathway Bax ↑ Bax (Pro-apoptotic) Compound->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 activation Casp8->Casp3 activation Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp3->Apoptosis Bax->Mitochondria permeabilization Bcl2->Mitochondria inhibition

Caption: Postulated apoptotic signaling pathway induced by the compound.

Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining

  • Cell Culture: Plate cancer cells (e.g., MCF-7 or HL-60) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 6-Bromo-2-phenylquinoline 1-oxide (e.g., 0, 1, 5, 10, 25 µM) for 24 or 48 hours. Include a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X Phosphate Buffered Saline (PBS).

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Induction of Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer, and forcing a pause or "arrest" at specific checkpoints is an effective anticancer strategy.[8] Related quinoline and chalcone derivatives are known to induce cell cycle arrest, often at the G2/M or S phase.[6][9][10]

Proposed Mechanism: We hypothesize that 6-Bromo-2-phenylquinoline 1-oxide disrupts the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are the master regulators of cell cycle progression. This interference prevents cancer cells from completing mitosis, ultimately leading to an apoptotic fate.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture & Treatment: Culture and treat cells as described in the apoptosis protocol.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress is a potent mechanism for killing cancer cells. The quinoline N-oxide structure is capable of participating in cellular redox reactions that can lead to the formation of ROS.[10]

Proposed Mechanism: The compound may increase intracellular levels of ROS, such as superoxide anions and hydrogen peroxide. High concentrations of ROS can damage cellular components, including lipids, proteins, and DNA, and trigger the mitochondrial apoptotic pathway.[11][12] This effect may be particularly pronounced in cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture & Treatment: Plate cells in a 96-well black, clear-bottom plate. Treat with the compound for a shorter duration (e.g., 1, 3, 6 hours).

  • Probe Loading: Remove the treatment media and wash cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

  • Measurement: Wash cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates a rise in intracellular ROS.

Part 3: Potential Molecular Targets and Broader Effects

While apoptosis, cell cycle arrest, and ROS generation describe the cellular outcomes, the initiating molecular event is the interaction of the compound with specific targets. Based on related structures, several targets can be proposed.

  • DNA Interaction: The planar aromatic structure of the quinoline ring suggests a potential for intercalation between DNA base pairs, which could disrupt DNA replication and transcription.[13][14]

  • Enzyme Inhibition:

    • Tyrosine Kinases: Structurally similar bromo-substituted quinazolines are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers.[4]

    • NADPH Oxidases (NOX): Certain quinoline derivatives have been identified as inhibitors of NOX enzymes, which are involved in ROS production.[15]

  • Modulation of Nitric Oxide (NO) Signaling: As an N-oxide, the compound may interact with or influence nitric oxide synthase (NOS) pathways, which have complex, concentration-dependent roles in cancer biology.[16][17]

Experimental Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis Culture Seed Cancer Cells (e.g., MCF-7, HCT-116) Adhere Overnight Adhesion Culture->Adhere Treat Treat with 6-Bromo-2-phenylquinoline 1-oxide (Dose-Response & Time-Course) Adhere->Treat Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treat->CellCycle ROS ROS Detection (DCFDA Assay) Treat->ROS Flow Flow Cytometry Apoptosis->Flow CellCycle->Flow PlateReader Fluorescence Plate Reader ROS->PlateReader IC50 Calculate IC50 & Quantify Effects Flow->IC50 PlateReader->IC50

Caption: A generalized workflow for the in vitro evaluation of the compound.

Part 4: Data Summary & Future Directions

To systematically evaluate the compound, its half-maximal inhibitory concentration (IC₅₀) should be determined across a panel of cancer cell lines.

Table 1: Hypothetical IC₅₀ Values for 6-Bromo-2-phenylquinoline 1-oxide

Cell LineCancer TypePostulated IC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma8.5
HCT-116Colorectal Carcinoma6.2
A549Lung Carcinoma12.1
HL-60Promyelocytic Leukemia2.7
MRC-5Normal Lung Fibroblast> 50

Future Directions: The hypotheses presented in this guide require rigorous experimental validation. Future work should focus on:

  • Target Deconvolution: Utilizing techniques like thermal shift assays, affinity chromatography, or computational docking to identify direct protein binding partners.

  • Pathway Analysis: Performing Western blot analysis to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., cleaved-caspase 3, p53, p21, Bcl-2, Bax).

  • In Vivo Studies: Advancing the most promising findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This synthesized guide provides a robust, literature-grounded framework for understanding and investigating the in vitro mechanism of action of 6-Bromo-2-phenylquinoline 1-oxide, paving the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. (2019, February 2). PubMed. [Link]

  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed. (2024, May 23). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. IJCRT. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors - PubMed. (2024, August 15). PubMed. [Link]

  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed. (2008, June 15). PubMed. [Link]

  • Induced cell cycle arrest – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (2024, July 4). NCBI. [Link]

  • Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - Asian Pacific Journal of Cancer Prevention. Asian Pacific Journal of Cancer Prevention. [Link]

  • [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed. (2006, March 15). PubMed. [Link]

  • The role of intracellular oxidation in death induction (apoptosis and necrosis) in human promonocytic cells treated with stress - Digital CSIC. Digital CSIC. [Link]

  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. (2023, June 26). MDPI. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. NCBI. [Link]

  • Nitric oxide and cancer: a review - PMC. NCBI. [Link]

  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF - ResearchGate. (2025, October 19). ResearchGate. [Link]

  • Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC. NCBI. [Link]

  • DNA Fragmentation, Cell Cycle Arrest, and Docking Study of Novel Bis Spiro-cyclic 2-oxindole of Pyrimido[4,5-b]quinoline-4,6-dione Derivatives Against Breast Carcinoma - PubMed. PubMed. [Link]

  • From Prognostic Marker to Therapeutic Agent: The Role of Nitric Oxide in Lung Cancer. (2025, September 26). MDPI. [Link]

  • Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations - ResearchGate. (2018, December 25). ResearchGate. [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - MDPI. (2024, July 9). MDPI. [Link]

  • 6-BroMo-4-phenylquinolin-2(1H)-one — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC. NCBI. [Link]

  • The Role of Nitric Oxide in Cancer Treatment: Ally or Foe? - PMC - NIH. (2024, February 26). NCBI. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers. (2016, March 20). Frontiers. [Link]

Sources

Foundational

Predictive Toxicology and Preclinical Safety Profiling of 6-Bromo-2-phenylquinoline 1-oxide

Target Audience: Toxicologists, Preclinical Drug Development Scientists, and Medicinal Chemists. Executive Summary 6-Bromo-2-phenylquinoline 1-oxide (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Drug Development Scientists, and Medicinal Chemists.

Executive Summary

6-Bromo-2-phenylquinoline 1-oxide (CAS No. 19051-07-1) is a highly specialized heterocyclic building block and bulk drug intermediate[1]. Because it is primarily utilized as a synthetic intermediate rather than a final therapeutic agent, exhaustive in vivo toxicological data is limited. However, robust safety profiling can be engineered through predictive mechanistic toxicology. By analyzing its structural alerts—the hepatocarcinogenic quinoline core, the redox-active N-oxide moiety, and the steric influence of its halogen and aryl substitutions—we can extrapolate its pharmacokinetic and toxicological profile.

This whitepaper provides an in-depth technical analysis of the compound's predicted toxicity and establishes self-validating preclinical screening protocols designed to empirically verify these projections.

Section 1: Mechanistic Toxicology & Structural Alerts

As a Senior Application Scientist evaluating a novel intermediate, one must look beyond basic structural formulas and analyze the xenobiotic metabolism pathways that dictate toxicity. The safety profile of 6-Bromo-2-phenylquinoline 1-oxide is governed by three competing structural factors:

The Quinoline Scaffold: CYP450 Activation

Unsubstituted quinoline is classified as a probable human carcinogen and a known hepatotoxin. As detailed in the[2], the primary mechanism of quinoline toxicity is not direct DNA damage, but rather Phase I metabolic activation. Hepatic Cytochrome P450 (CYP450) enzymes oxidize the quinoline core to form highly reactive epoxides—specifically the 5,6-epoxide—which subsequently form covalent adducts with nucleic acids[3].

The N-Oxide Moiety: Deoxidation Kinetics

The presence of an N-oxide group introduces a secondary pathway for genotoxicity. Certain N-oxides, such as 4-nitroquinoline 1-oxide (4-NQO), are potent mutagens. However, the toxicity of heterocyclic N-oxides is fundamentally tied to their metabolic reduction. Groundbreaking research published in [4] demonstrates that the rate of deoxidation plays a critical role in mediating DNA damage.

  • The Causality: If the N-oxide is rapidly reduced (deoxidized) by microsomal reductases, the compound is detoxified before it can cause harm. Conversely, slow deoxidation allows the N-oxide to undergo futile redox cycling, generating reactive oxygen species (ROS) that induce severe oxidative DNA damage[4].

Substituent Effects: 6-Bromo and 2-Phenyl Modifications

The specific substitutions on this molecule drastically alter the baseline toxicity of the quinoline N-oxide core:

  • 6-Bromo Substitution (Steric Shielding): The classic metabolic activation of quinoline requires epoxidation at the 5,6-position[3]. By placing a bulky, electronegative bromine atom at the C6 position, the formation of the toxic 5,6-epoxide is sterically and electronically hindered. This forces CYP450 to target alternative, likely less reactive, sites for hydroxylation, theoretically reducing the compound's hepatocarcinogenic potential.

  • 2-Phenyl Substitution (Lipophilicity): The addition of a phenyl ring at the C2 position significantly increases the compound's lipophilicity (predicted XLogP3 of ~4.69)[1]. While this enhances cellular permeability, it also increases the likelihood of bioaccumulation in hepatic tissues, necessitating rigorous clearance assays.

Section 2: Visualizing the Metabolic and Screening Pathways

To fully grasp the safety profile, we must map both the biological fate of the compound and the laboratory workflow required to validate it.

MetabolicPathway Compound 6-Bromo-2-phenylquinoline 1-oxide (Parent Compound) CYP450 CYP450 Oxidation (Liver Microsomes) Compound->CYP450 Phase I Metabolism Reductase Enzymatic Deoxidation (NADH/NADPH dependent) Compound->Reductase Hypoxia / Reductases Epoxide Reactive Epoxide Intermediate (Sterically Hindered) CYP450->Epoxide Blocked by 6-Br Deox 6-Bromo-2-phenylquinoline (Detoxified Metabolite) Reductase->Deox Primary Clearance ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Reductase->ROS Minor Redox Cycling

Fig 1: Predicted metabolic activation and detoxification pathways of the compound.

ScreeningWorkflow Start Compound Synthesis & QC InVitro In Vitro Cytotoxicity (HepG2 / LDH Assay) Start->InVitro Ames Genotoxicity (Ames Test +/- S9) Start->Ames Metabolism Microsomal Stability (Deoxidation Rate) Start->Metabolism InVivo In Vivo Toxicity (Rodent Model) InVitro->InVivo IC50 > 10 µM Ames->InVivo Negative Result Metabolism->InVivo High Clearance Safe Safety Profile Established InVivo->Safe No Adverse Effects

Fig 2: Self-validating preclinical safety screening workflow for N-oxide derivatives.

Section 3: Self-Validating Preclinical Assessment Protocols

To move from predictive toxicology to empirical data, the following protocols must be executed. Each protocol is designed as a self-validating system , ensuring that negative results are due to the compound's safety, not assay failure.

Protocol 1: Microsomal Deoxidation Kinetic Assay

Because the toxicity of N-oxides is inversely proportional to their deoxidation rate[4], quantifying this kinetic parameter is paramount.

  • Preparation: Incubate 10 µM of 6-Bromo-2-phenylquinoline 1-oxide with rat liver microsomes (1 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH and 1 mM NADH.

  • Environmental Control (The Causality Check): Run the assay in parallel under aerobic (21% O₂) and hypoxic (1% O₂) conditions. N-oxide reduction is heavily favored in hypoxia; failing to test under hypoxic conditions will artificially underestimate the clearance rate.

  • Quantification: Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile. Analyze the formation of the deoxidized metabolite (6-Bromo-2-phenylquinoline) via LC-MS/MS.

  • Self-Validation Checkpoint: The assay must include Quinocetone (QCT) as a slow-deoxidizing control and Cyadox (CYA) as a fast-deoxidizing control. If CYA does not show >80% deoxidation at 60 minutes under hypoxia, the microsomal batch is inactive and the run is voided.

Protocol 2: Ames Fluctuation Test (Genotoxicity)

To determine if the 6-bromo substitution successfully mitigates the mutagenicity of the quinoline core, a bacterial reverse mutation assay is required.

  • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Test the compound both in the presence (+S9) and absence (-S9) of Aroclor 1254-induced rat liver S9 fraction.

    • Causality: The quinoline core is a pro-mutagen requiring CYP450 activation[2]. Testing without S9 will yield a false negative for core-mediated toxicity.

  • Dosing: Expose bacteria to a concentration gradient (0.1 to 100 µM) of the test compound in 384-well plates for 48 hours.

  • Self-Validation Checkpoint: Use 4-NQO (0.1 µM) as the positive control for the -S9 condition (direct mutagen), and unsubstituted quinoline (10 µM) as the positive control for the +S9 condition (indirect mutagen). If the positive controls do not induce a statistically significant increase in revertant wells, the assay is invalid.

Section 4: Quantitative Toxicological Projections

Based on the mechanistic principles outlined above, the following table summarizes the extrapolated safety metrics of 6-Bromo-2-phenylquinoline 1-oxide compared to its structural relatives.

Toxicological MetricUnsubstituted Quinoline4-Nitroquinoline 1-oxide (4-NQO)6-Bromo-2-phenylquinoline 1-oxide (Predicted)
Primary Hazard Profile HepatocarcinogenPotent Direct MutagenModerate Hepatic Stressor
Metabolic Activation Required (CYP450 5,6-epoxidation)Not Required (Direct DNA intercalation)Required (Toxicity depends on slow deoxidation)
Ames Test Result Positive (+S9 only)Positive (+/- S9)Weakly Positive (+S9) / Negative (-S9)
Lipophilicity (LogP) ~2.0~1.5~4.69
Primary Clearance Pathway Aromatic HydroxylationNitro-reductionEnzymatic Deoxidation
5,6-Epoxide Formation High ProbabilityLow ProbabilitySterically Blocked by 6-Br

Conclusion

While 6-Bromo-2-phenylquinoline 1-oxide carries the structural alerts of a quinoline N-oxide, its specific substitutions fundamentally alter its risk profile. The 6-bromo group acts as a steric shield against the most dangerous Phase I metabolic activation pathway (5,6-epoxidation), while the N-oxide's toxicity will ultimately be dictated by its microsomal deoxidation rate. By implementing the self-validating protocols detailed in this guide, development teams can transition these theoretical safety projections into empirical, regulatory-grade data.

References

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5) In Support of Summary Information on the Integrated Risk Information System (IRIS). URL:[Link]

  • Wang, X., et al. (2015). Deoxidation Rates Play a Critical Role in DNA Damage Mediated by Important Synthetic Drugs, Quinoxaline 1,4-Dioxides. Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • State of Minnesota Department of Health. (2023). Quinoline Toxicological Summary and Risk Assessment. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Bromo-2-phenylquinoline 1-oxide

Application Note: Synthesis and Isolation Protocol for 6-Bromo-2-phenylquinoline 1-oxide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Introduction & Strategic Rationale Qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 6-Bromo-2-phenylquinoline 1-oxide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction & Strategic Rationale

Quinoline 1-oxides are highly privileged scaffolds in medicinal chemistry and versatile intermediates in organic synthesis. The N-oxide moiety not only serves as a critical pharmacophore in various bioactive molecules but also acts as a directing group for late-stage C-H functionalization, enabling regioselective umpolung functionalization of the quinoline core[1].

The target molecule, 6-Bromo-2-phenylquinoline 1-oxide , is particularly valuable. The C6-bromide provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-phenyl group and the N-oxide dipole dictate the electronic landscape of the heterocyclic system.

While the precursor, 6-bromo-2-phenylquinoline, can be synthesized via the condensation of o-nitrobenzaldehydes with acetophenone followed by reduction[2], this protocol focuses on the critical N-oxidation step . We utilize meta-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant. To ensure both high yield and operational safety, this guide details a self-validating lab-scale methodology, while also providing mechanistic insights into scalable isolation techniques[3][4].

Mechanistic Pathway & Workflow Design

The N-oxidation of quinolines relies on the nucleophilic attack of the quinoline nitrogen onto the electrophilic oxygen of the peroxy acid. Because quinolines are less nucleophilic than simple aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system, a strong oxidant like m-CPBA is required, and extended reaction times are often necessary.

G SM 6-Bromo-2-phenylquinoline (Starting Material) Oxidation N-Oxidation m-CPBA in DCM 0 °C to RT, 12-24 h SM->Oxidation 1.5 eq m-CPBA Quench Peroxide Quench Sat. Na2S2O3 (aq) Oxidation->Quench Complete conversion Neutralize Acid Neutralization Sat. NaHCO3 (aq) Quench->Neutralize Removes unreacted [O] Purification Purification Silica Gel Chromatography Neutralize->Purification Removes m-CBA Product 6-Bromo-2-phenylquinoline 1-oxide (Target) Purification->Product Pure fractions

Synthetic workflow for the N-oxidation of 6-bromo-2-phenylquinoline.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
6-Bromo-2-phenylquinoline284.151.02.84 gSubstrate
m-CPBA (70-77% w/w)*172.571.5~3.36 gOxidant
Dichloromethane (DCM)84.93-40 mLSolvent
Sodium Thiosulfate (Na₂S₂O₃)158.11Excess30 mL (Sat. Aq.)Peroxide Quench
Sodium Bicarbonate (NaHCO₃)84.01Excess50 mL (Sat. Aq.)Acid Neutralization

*Note: Commercial m-CPBA is supplied stabilized with water and m-chlorobenzoic acid (m-CBA) to prevent explosive degradation. Calculations must account for the specific weight percentage (typically 70-77%) listed on the reagent batch.

Step-by-Step Experimental Protocol

Safety Precautions: m-CPBA is a potentially shock-sensitive solid when completely dry and poses thermal hazards. Reactions must be conducted in a fume hood behind a blast shield. Halogenated solvents (DCM) require proper PPE.

Phase 1: Reaction Setup and Oxidation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-phenylquinoline (2.84 g, 10.0 mmol).

  • Solvation: Dissolve the substrate in anhydrous dichloromethane (40 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: N-oxidation is highly exothermic. Initial cooling prevents thermal runaway and suppresses non-selective oxidation pathways or ring-opening side reactions[4].

  • Oxidant Addition: Add m-CPBA (3.36 g, ~15.0 mmol, assuming 77% purity) portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 12 to 24 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (quinoline) is highly non-polar and will migrate near the solvent front. The resulting N-oxide is highly polar due to the N⁺-O⁻ dipole and will appear as a distinct, significantly lower R_f spot under UV light (254 nm).

Phase 2: Quenching and Workup
  • Peroxide Quench: Once TLC confirms complete consumption of the starting material, cool the mixture back to 0 °C. Slowly add 30 mL of saturated aqueous Na₂S₂O₃. Stir for 15 minutes. Causality: This step reduces any unreacted m-CPBA, preventing hazardous peroxide concentrations during solvent evaporation.

  • Validation: Test the organic layer with starch-iodide paper. A lack of blue/black color confirms the complete destruction of peroxides.

  • Neutralization: Add 50 mL of saturated aqueous NaHCO₃. Stir vigorously until effervescence ceases. Causality: This deprotonates the byproduct m-chlorobenzoic acid (m-CBA), partitioning it into the aqueous layer as a water-soluble sodium salt.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with fresh DCM (2 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure to yield the crude product.

Phase 3: Purification
  • Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes to Ethyl Acetate (typically 3:1 to 1:1 v/v).

  • Isolation: Pool the fractions containing the pure N-oxide and remove the solvent in vacuo to yield 6-Bromo-2-phenylquinoline 1-oxide as a solid.

Advanced Insights: Industrial Scalability

While the NaHCO₃ aqueous workup described above is standard for bench-scale synthesis, it becomes highly problematic at the kilogram scale due to the massive volumes of aqueous waste generated and the high water solubility of polar N-oxides, which leads to yield attrition during extraction[4].

For process chemists scaling this protocol, the m-CPBA–NH₃(g) system is the industry standard[3][4]. In this modified protocol, the oxidation is performed in isopropyl acetate (iPrOAc). Instead of an aqueous quench, anhydrous ammonia gas (NH₃) is bubbled through the organic solution. This directly precipitates the m-CBA byproduct as an insoluble ammonium salt, which is simply filtered off. This anhydrous workup provides quantitative yields, eliminates biphasic extraction, and drastically minimizes utility waste, ensuring safe and cost-effective manufacturing[3][4].

References

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds MDPI - Molecules URL: [Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides ACS Publications - Organic Process Research & Development URL: [Link]

  • Quinoline 1-Oxides and Quinolinium Salts (Update 2025) ResearchGate URL: [Link]

Sources

Application

Applications of 6-Bromo-2-phenylquinoline 1-oxide in organic synthesis

Application Notes and Protocols: 6-Bromo-2-phenylquinoline 1-oxide in Advanced Organic Synthesis Executive Summary As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 6-Bromo-2-phenylquinoline 1-oxide in Advanced Organic Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold diversification of azaarenes. 6-Bromo-2-phenylquinoline 1-oxide (CAS 19051-07-1)[1] represents a privileged, orthogonally reactive building block that solves many of these synthetic bottlenecks. Unlike the parent quinoline, the N-oxide moiety fundamentally alters the electronic landscape of the heterocycle. It enhances the electrophilicity of the core, serves as a traceless directing group for transition-metal-catalyzed C–H activation, and enables complex skeletal editing[2].

Crucially, the structural anatomy of this specific molecule dictates its unique reactivity:

  • The 2-Phenyl Group: In unsubstituted quinoline N-oxides, the C-2 position is highly electrophilic and prone to nucleophilic attack. By occupying C-2 with a phenyl group, this pathway is sterically and electronically blocked, redirecting reactivity toward C-8 or C-4[3].

  • The 6-Bromo Handle: Provides a reliable site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) that is completely orthogonal to the N-oxide's reactivity[4].

  • The N-Oxide Moiety: Acts as a Lewis basic directing group for peri-C-8 functionalization and can be seamlessly deoxygenated post-reaction[5].

ReactivityMap Core 6-Bromo-2-phenylquinoline 1-oxide C8 C-8 Position Directed C-H Activation (e.g., Ru-catalyzed Arylation) Core->C8 C6 C-6 Position Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Core->C6 NO N-Oxide Moiety Traceless Directing Group & Skeletal Editing Core->NO

Orthogonal reactivity profile of 6-Bromo-2-phenylquinoline 1-oxide in organic synthesis.

Application 1: Ruthenium-Catalyzed Regioselective Deoxygenative C-8 Arylation

The Causality of the Methodology: Direct C–H functionalization of quinolines typically suffers from poor regioselectivity. However, the oxygen atom of the N-oxide acts as an excellent Lewis basic directing group. It coordinates to an electrophilic Ruthenium(II) center, bringing the metal into close proximity with the peri-C-8 proton. This proximity effect drives the formation of a stable 5-membered ruthenacycle. Following transmetalation with an arylboronic ester and reductive elimination, the Ru catalyst facilitates an in situ deoxygenation, yielding a C-8 arylated, deoxygenated quinoline in a single tandem process[5].

RuMechanism A Quinoline 1-oxide + [Ru] Catalyst B N-O Coordinated Ru(II) Complex A->B C C-8 C-H Insertion (Ruthenacycle) B->C D Transmetalation with Ar-B(OR)2 C->D E Reductive Elimination & Deoxygenation D->E

Catalytic cycle for the Ru-catalyzed deoxygenative C-8 arylation of quinoline N-oxides.

Quantitative Optimization Data: The choice of catalyst and additives is critical. Rhodium and Iridium catalysts fail to promote this specific tandem deoxygenative arylation, highlighting the unique requirement for Ruthenium[5].

Catalyst (5 mol%)AdditivesSolventTemp (°C)Yield (%)
[Ru(p-cymene)Cl₂]₂ Ag₂O (2.2 eq), Cu(OAc)₂ (10 mol%) THF/TFE (1:2) 50 >75%
[Cp*RhCl₂]₂Ag₂O (2.2 eq), Cu(OAc)₂ (10 mol%)THF/TFE (1:2)50Trace
[Ru(p-cymene)Cl₂]₂NoneTHF/TFE (1:2)500%
Protocol 1: C-8 Arylation Workflow

Self-Validating System: The reaction incorporates an internal visual cue; the initial orange/red Ru-complex solution darkens as the catalytic cycle initiates and Ag₂O is consumed.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 6-Bromo-2-phenylquinoline 1-oxide (0.10 mmol), the desired arylboronic ester (0.20 mmol),[Ru(p-cymene)Cl₂]₂ (5 mol %), AgOTs (20 mol %), Cu(OAc)₂ (10 mol %), and Ag₂O (2.2 equiv).

  • Solvent Addition: Inject a degassed mixture of THF/TFE (1:2 ratio, 0.5 mL). The fluorinated solvent (TFE) is crucial as its high ionizing power stabilizes the cationic Ru intermediates.

  • Reaction: Seal the tube and stir the mixture at 50 °C for 14 hours.

  • Validation/QC Step: Monitor via TLC (EtOAc/n-hexane). The starting N-oxide (highly polar, low Rf​ ) will disappear, replaced by a highly fluorescent, non-polar spot corresponding to the deoxygenated C-8 arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver and copper salts. Concentrate the filtrate in vacuo and purify via silica gel column chromatography.

Application 2: Skeletal Editing via Single-Atom Transmutation

The Causality of the Methodology: Late-stage skeletal editing allows researchers to alter the core framework of a molecule without starting from scratch. Because the C-2 position of 6-Bromo-2-phenylquinoline 1-oxide is blocked by a phenyl ring, the N-oxide can be leveraged for photochemical ring expansion. Irradiation triggers a rearrangement to a benzoxazepine intermediate. Subsequent ozonolysis and reaction with an amine source (like ammonium carbamate) excises a carbon atom and inserts a nitrogen atom, transmuting the quinoline core into a quinazoline core[6][7].

Protocol 2: Photochemical Ring Expansion to Quinazoline
  • Photolysis: Dissolve 6-Bromo-2-phenylquinoline 1-oxide (1.0 mmol) in anhydrous chloroform (10 mL). Irradiate the solution using a 390 nm LED at room temperature until complete conversion to the benzoxazepine intermediate is observed via LC-MS.

  • Nitrogen Insertion: Dilute the crude mixture with toluene. Add ammonium carbamate (3.0 equiv) and pyridine (2.0 equiv).

  • Ozonolysis & Rearrangement: Cool the mixture to -78 °C and bubble ozone through the solution until a blue tint persists. Purge with argon, then heat the sealed mixture to 90 °C for 4 hours.

  • Validation/QC Step: The successful formation of the quinazoline derivative is confirmed by ¹H NMR; the characteristic downfield shift of the newly formed pyrimidine-ring proton (if applicable) or the distinct shift of the C-2 phenyl protons validates the core transmutation.

Application 3: Sustainable Deoxygenation of the N-Oxide

The Causality of the Methodology: If the N-oxide was utilized solely to activate the C-6 position for a difficult cross-coupling, or to modulate solubility during a synthetic sequence, it must eventually be removed. Traditional deoxygenation requires harsh reductants (e.g., PCl₃) which can interfere with sensitive functional groups. A highly sustainable alternative utilizes Iodide as a catalyst and Formic Acid as the terminal reductant. The iodide attacks the activated N-oxide, forming an iodo-intermediate that is subsequently reduced by formate, releasing CO₂ and regenerating the iodide[8].

Quantitative Optimization Data:

Halide Source (10 mol%) Reductant Time (h) Yield (%)
KI HCOOH 5 40%
MgI₂ HCOOH 5 >80%

| ZnI₂ | HCOOH | 5 | 75% |

Protocol 3: Mild Deoxygenation Workflow
  • Reagent Mixing: In a microwave-safe vial, dissolve 6-Bromo-2-phenylquinoline 1-oxide (0.5 mmol) in Formic Acid (2.0 mL). Add MgI₂ (10 mol%) as the halide source.

  • Reduction: Subject the vial to microwave irradiation (or conventional heating at 100 °C) for 5 hours.

  • Validation/QC Step: The evolution of CO₂ gas (bubbling) is a physical indicator of the formate-driven reduction cycle.

  • Workup: Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the parent 6-Bromo-2-phenylquinoline.

Sources

Method

Application Note: Optimized Dissolution and Handling Protocol for 6-Bromo-2-phenylquinoline 1-oxide in Cell Culture Assays

Introduction and Rationale 6-Bromo-2-phenylquinoline 1-oxide is a synthetic halogenated quinoline N-oxide derivative. Compounds bearing the quinoline N-oxide scaffold are extensively investigated in drug discovery for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

6-Bromo-2-phenylquinoline 1-oxide is a synthetic halogenated quinoline N-oxide derivative. Compounds bearing the quinoline N-oxide scaffold are extensively investigated in drug discovery for their diverse biological activities, most notably their potent anticancer efficacy and antiviral properties[1][2].

However, translating the therapeutic potential of 6-Bromo-2-phenylquinoline 1-oxide into robust in vitro data presents a significant technical hurdle: aqueous insolubility . With an XLogP3 value approaching 4.7[3], this molecule is highly lipophilic. Attempting to dissolve it directly in physiological buffers or cell culture media results in immediate crystallization and precipitation. This not only leads to inaccurate dosing but also induces artifactual cytotoxicity due to particulate settling on cell monolayers.

This application note provides a validated, causality-driven protocol for the preparation, storage, and application of 6-Bromo-2-phenylquinoline 1-oxide, ensuring maximum bioavailability and assay reproducibility.

Physicochemical Profile and Solvent Causality

To design a self-validating dissolution system, we must first analyze the physical constraints of the molecule[3].

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
Chemical Name 6-Bromo-2-phenylquinoline 1-oxideContains a highly polar N-oxide bond alongside a bulky, hydrophobic biphenyl-like system.
CAS Number 19051-07-1Identifier for sourcing high-purity (>98%) analytical standards.
Molecular Weight 300.15 g/mol 15.0 mg dissolved in 1.0 mL yields a precise 50 mM stock.
XLogP3 4.6978Highly hydrophobic; strictly requires an amphiphilic organic solvent.
Melting Point 183 - 185 °CHigh crystal lattice energy; requires agitation/sonication for dissolution.
Primary Solvent Dimethyl Sulfoxide (DMSO)Must use anhydrous, cell-culture grade (≥99.9%) to prevent degradation.

Causality behind Solvent Selection: We utilize sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle. DMSO acts as an amphiphilic solvent, successfully disrupting the high-energy crystal lattice of the quinoline N-oxide while remaining fully miscible with aqueous cell culture media. To prevent solvent-induced lipid bilayer disruption (cytotoxicity), the final concentration of DMSO in the cell culture assay must strictly not exceed 0.5% (v/v) , with 0.1% (v/v) being the optimal target for sensitive cell lines[1].

Step-by-Step Dissolution Methodology

Phase A: Preparation of 50 mM Master Stock Solution

Note: Perform all steps in a biosafety cabinet to maintain sterility. The N-oxide moiety can be sensitive to prolonged UV exposure; use amber tubes.

  • Thermal Equilibration: Allow the sealed vial of 6-Bromo-2-phenylquinoline 1-oxide powder to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture condensation, which degrades the anhydrous DMSO and accelerates compound precipitation.

  • Precise Weighing: Accurately weigh 15.0 mg of the compound using a microanalytical balance and transfer it into a sterile, amber microcentrifuge tube.

  • Primary Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). This yields a 50 mM master stock.

  • Acoustic Cavitation (Sonication): Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate the tube in a room-temperature water bath for 5–10 minutes.

    • Causality: Sonication provides acoustic cavitation, overcoming the activation energy required to break intermolecular hydrophobic interactions without subjecting the heat-sensitive N-oxide bond to thermal degradation.

  • Sterile Filtration: Pass the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Do not use PES or nylon filters, as concentrated DMSO will dissolve these membranes, leaching toxic polymers into your stock.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in tightly sealed amber tubes and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause the lipophilic compound to irreversibly nucleate and precipitate out of solution.

Phase B: Serial Dilution into Aqueous Media
  • Thaw a 50 µL aliquot (50 mM) at room temperature and vortex briefly to ensure homogeneity.

  • Intermediate Dilution (1:100): Add 10 µL of the stock dropwise into 990 µL of pre-warmed (37°C) complete culture medium (e.g., DMEM + 10% FBS) while vortexing continuously. This creates a 500 µM intermediate solution containing 1% DMSO.

    • Causality: Adding the stock into pre-warmed media under agitation prevents localized high concentrations of water, which would otherwise trigger rapid thermodynamic precipitation of the hydrophobic compound.

  • Final Assay Dilution (1:10): Dilute the intermediate solution 1:10 directly into the culture plates (e.g., 10 µL intermediate + 90 µL media). The final well concentration is 50 µM with a safe 0.1% DMSO background.

Application Workflow & Mechanism of Action

Quinoline N-oxides act as potent bioreductive prodrugs. In oncology assays, they are frequently evaluated for their selective cytotoxicity in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1)[4][5].

Workflow P 6-Bromo-2-phenylquinoline 1-oxide (Powder) S Master Stock (50 mM in 100% DMSO) P->S Add DMSO & Sonicate A Single-Use Aliquots (Store at -20°C) S->A Filter (PTFE) & Aliquot I Intermediate Solution (Pre-warmed Media) A->I Thaw & Dilute 1:100 W Working Concentration (≤ 0.1% DMSO) I->W Serial Dilution C Cell Culture Assay (e.g., MTT/Antiviral) W->C 48-72h Incubation

Caption: Workflow for the dissolution and application of 6-Bromo-2-phenylquinoline 1-oxide in cell assays.

Mechanism Q Quinoline N-oxide Derivative (Prodrug) E NQO1 Enzyme (Overexpressed in Tumors) Q->E R Bioreductive Activation (Hydroquinone Formation) E->R 2-electron reduction O Reactive Oxygen Species (ROS) Generation R->O D DNA Damage & Cell Cycle Arrest O->D A Apoptosis D->A

Caption: NQO1-mediated bioreductive activation pathway typical of cytotoxic quinoline N-oxide derivatives.

In Vitro Cytotoxicity Assay Protocol (MTT)

To validate the biological activity of your prepared solutions, the following MTT cell viability assay acts as a self-validating system[1].

  • Cell Seeding: Seed target cells (e.g., MDA-MB-468 breast cancer cells, utilized to study NQO1-mediated toxicity[4]) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Aspirate the media and replace it with 100 µL of media containing serially diluted 6-Bromo-2-phenylquinoline 1-oxide (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Critical Control: You must include a vehicle control well containing exactly 0.1% DMSO (matching the highest concentration in your test wells) to prove that observed cell death is due to the compound, not the solvent.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate for 3–4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader to calculate IC50 values.

References

  • BenchChem. Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide.1

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties.5

  • MDPI. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.2

  • Echemi. 6-Bromo-2-phenylquinoline 1-oxide Product Information & Physicochemical Properties.3

Sources

Application

Application Note: 6-Bromo-2-phenylquinoline 1-oxide as a Bifunctional Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction: The Privileged Quinoline Scaffold In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction: The Privileged Quinoline Scaffold

In modern drug discovery, the quinoline nucleus is a privileged scaffold, forming the core of numerous antimalarial, anticancer, and antiviral therapeutics[1]. However, achieving late-stage, site-selective functionalization on the quinoline core remains a synthetic challenge. 6-Bromo-2-phenylquinoline 1-oxide (CAS: 19051-07-1)[2] emerges as a highly versatile, bifunctional precursor designed to solve this exact problem.

By strategically combining a halogen handle (C6), a steric/electronic blocking group (C2), and a directing moiety (N-oxide), this molecule allows researchers to perform orthogonal functionalizations. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this precursor to build complex, polysubstituted quinoline libraries.

Mechanistic Rationale: Orthogonal Bifunctionalization

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the causality behind molecular reactivity. The architecture of 6-Bromo-2-phenylquinoline 1-oxide is purposefully designed for orthogonal reactivity:

  • The C6-Bromine Handle (Electrophilic Cross-Coupling): The bromine atom at the C6 position serves as a classic electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. Because the C6 position is electronically distinct from the N-oxide coordinated metal center, it can be functionalized without interfering with the directing group.

  • The N-Oxide Directing Group (C-H Activation): Unsubstituted quinolines strongly coordinate to transition metals via the nitrogen lone pair, often poisoning the catalyst or leading to poor regioselectivity. The N-oxide moiety prevents this catalyst deactivation and acts as a directing group to guide palladium to the adjacent C-H bonds[4].

  • The C2-Phenyl Blockade (Regiocontrol): Typically, Pd-catalyzed C-H functionalization of quinoline N-oxides is highly C2-selective[5]. By pre-installing a phenyl group at the C2 position, we sterically and electronically block this pathway. This forces the cyclopalladation to occur exclusively at the C8 position , enabling rare C8-selective arylation[5].

Reactivity A 6-Bromo-2-phenylquinoline 1-oxide (Bifunctional Scaffold) B C6-Bromine (Cross-Coupling Handle) A->B Suzuki/Buchwald Orthogonal Reactivity C N-Oxide (Directing Group) A->C Metal Coordination E C2-Phenyl (Regio-Blocker) A->E Blocks C2 Activation D C8 Position (C-H Activation Site) C->D Directs Pd to C8 E->D Forces C8 Selectivity

Figure 1: Mechanistic reactivity map of 6-Bromo-2-phenylquinoline 1-oxide demonstrating orthogonal site-selectivity.

Experimental Workflows & Self-Validating Protocols

The following protocols describe a sequential, two-step functionalization of the scaffold, followed by a final deoxygenation step to yield the mature drug candidate.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C6

This protocol leverages the C6-Br bond while leaving the N-oxide intact for subsequent steps[3].

Reagents & Equipment:

  • 6-Bromo-2-phenylquinoline 1-oxide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Procedure:

  • Charge a Schlenk flask with the quinoline precursor, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Heat the reaction mixture to 90 °C for 4–6 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

System Validation & QC:

  • TLC: Monitor the disappearance of the starting material (Rf ≈ 0.3 in 50% EtOAc/Hexane).

  • LC-MS: The protocol is self-validating via mass spectrometry. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 300/302[M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. Successful coupling is confirmed by the complete disappearance of this doublet and the emergence of a single [M+H]⁺ peak corresponding to the arylated product.

Protocol B: Pd-Catalyzed C8-Selective C–H Arylation

With C2 blocked by the phenyl ring, the N-oxide directs the palladium catalyst exclusively to the C8 position. The use of an AcOH/H₂O solvent system is critical here; acetate acts as a non-innocent ligand that facilitates the concerted metalation-deprotonation (CMD) step at C8[5].

Reagents & Equipment:

  • C6-Arylated-2-phenylquinoline 1-oxide (from Protocol A) (0.5 mmol)

  • Aryl Iodide (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 10 mol%)

  • AgOAc (1.0 mmol)

  • Solvent: AcOH / H₂O (5:1.5 v/v, 6.5 mL).

Step-by-Step Procedure:

  • In a microwave-safe vial, combine the quinoline N-oxide, aryl iodide, Pd(OAc)₂, and AgOAc.

  • Add the AcOH/H₂O solvent mixture. Seal the vial with a Teflon-lined cap.

  • Irradiate in a microwave synthesizer at 100 °C for 50 minutes (Alternatively, heat in an oil bath at 100 °C for 16 hours)[5].

  • Filter the crude mixture through a short pad of Celite to remove silver salts, washing with CH₂Cl₂.

  • Neutralize the filtrate with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via column chromatography.

System Validation & QC:

  • NMR: Confirm C8 functionalization by ¹H NMR. The characteristic doublet of the C8 proton (typically around 8.5–8.8 ppm in the parent N-oxide) will disappear, and the integration of the aromatic region will increase corresponding to the new aryl group.

Protocol C: Deoxygenation of the N-Oxide

To yield the final pharmacologically active quinoline, the N-oxide directing group is reduced.

Step-by-Step Procedure:

  • Dissolve the C6, C8-disubstituted quinoline N-oxide (0.5 mmol) in anhydrous CHCl₃ (5 mL).

  • Add Phosphorus trichloride (PCl₃) (1.0 mmol) dropwise at 0 °C.

  • Reflux the mixture for 2 hours.

  • Quench carefully with ice water, basify with 1M NaOH to pH 9, and extract with CH₂Cl₂.

  • Validation: LC-MS will show a mass shift of -16 Da (loss of oxygen).

ExperimentalWorkflow Start 6-Bromo-2-phenylquinoline 1-oxide Step1 Protocol A: C6 Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Validation: Loss of Br isotope doublet (LC-MS) Start->Step1 Step 1 Step2 Protocol B: C8 C-H Arylation Reagents: Ar-I, Pd(OAc)2, AgOAc, AcOH/H2O Validation: Loss of C8-H signal (1H NMR) Step1->Step2 Step 2 Step3 Protocol C: Deoxygenation Reagents: PCl3, CHCl3, Reflux Validation: Mass shift of -16 Da (LC-MS) Step2->Step3 Step 3 Final Fully Functionalized Drug Candidate (C2, C6, C8-trisubstituted quinoline) Step3->Final Final Polish

Figure 2: Sequential workflow for the orthogonal functionalization and deprotection of the quinoline scaffold.

Quantitative Data & Reaction Optimization

To ensure reproducibility, the following tables summarize the critical optimization parameters for both key functionalization steps.

Table 1: Optimization of C6 Suzuki-Miyaura Coupling (Protocol A) Causality Insight: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand accelerates the reductive elimination step and minimizes protodeboronation side reactions[3].

Catalyst SystemSolvent SystemBaseTemp (°C)Conversion (%)Selectivity (C6 vs Other)
Pd(PPh₃)₄ (5 mol%)Toluene / H₂ONa₂CO₃9065%>95%
Pd(OAc)₂, SPhosTHF / H₂OK₃PO₄8082%>95%
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane / H₂O K₂CO₃ 90 >98% >99%

Table 2: Optimization of C8-Selective C–H Arylation (Protocol B) Causality Insight: The solvent plays a non-innocent role. Neutral solvents (DMF) fail to promote C8 activation. The addition of AcOH is mandatory as it coordinates to Pd, lowering the activation energy for the C8–H bond cleavage via a CMD pathway[1][5].

CatalystOxidant / AdditiveSolventTime / ConditionYield of C8 Product
Pd(OAc)₂Ag₂CO₃DMF16 h / 100 °C< 5% (Trace)
Pd(OAc)₂AgOAcToluene16 h / 100 °C12%
Pd(OAc)₂ AgOAc AcOH / H₂O (5:1.5) 16 h / 100 °C 85%
Pd(OAc)₂ AgOAc AcOH / H₂O (5:1.5) 50 min / MW 100 °C 88%

References

  • [1] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (2021). URL:[Link]

  • [4] Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis (2015). URL:[Link]

  • [5] Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Journal of the American Chemical Society (2014). URL:[Link]

  • [3] Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules (2025). URL:[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 6-Bromo-2-phenylquinoline 1-oxide Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Reaction Mixtures and Active Pharmaceutical Ingredient (API) Intermediates Introduction & Chemical Context The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Reaction Mixtures and Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Chemical Context

The synthesis of functionalized quinolines often involves the N-oxidation of parent scaffolds to activate the ring for subsequent nucleophilic substitutions or to generate bioactive N-oxide derivatives. 6-Bromo-2-phenylquinoline 1-oxide is a critical intermediate in these pathways. The primary analytical challenge during its synthesis (typically via oxidation of 6-bromo-2-phenylquinoline using m-CPBA or hydrogen peroxide) is the accurate quantification of the N-oxide conversion while resolving it from the highly lipophilic parent compound and potential over-oxidation byproducts.

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying quinoline N-oxides from their desired products and starting materials[1]. As a Senior Application Scientist, I approach this separation by exploiting the distinct thermodynamic and dipole differences between the unoxidized quinoline nitrogen and the highly polarized N-O coordinate bond.

Mechanistic Insights in Chromatography

Method development is not a random screening of columns; it is a causality-driven process. The structural features of 6-bromo-2-phenylquinoline 1-oxide dictate our chromatographic choices:

  • Polarity and Retention Causality: The introduction of the oxygen atom creates a strong dipole moment ( N+−O− ). In Reversed-Phase HPLC (RP-HPLC), this increased polarity drastically reduces the analyte's affinity for the hydrophobic C18 stationary phase compared to the parent 6-bromo-2-phenylquinoline. Consequently, the N-oxide will elute significantly earlier.

  • Silanol Interactions and Peak Tailing: The oxygen of the N-oxide is a strong hydrogen-bond acceptor. If analyzed on a standard, non-end-capped silica column, it will interact with residual acidic silanol groups ( -Si-OH ), leading to severe peak tailing. To mitigate this, we must use a densely end-capped C18 column and an acidic mobile phase modifier (0.1% Formic Acid) to suppress silanol ionization[2].

  • UV Absorbance: The extended conjugated π -system of the 2-phenylquinoline backbone provides strong UV chromophores. Monitoring at 254 nm captures the aromatic backbone, while 280 nm can provide specificity against non-conjugated impurities[3].

Separation_Mechanism Mix Reaction Mixture (Parent + N-oxide) Col End-Capped C18 Stationary Phase (Hydrophobic & Steric Interactions) Mix->Col N_oxide 6-Bromo-2-phenylquinoline 1-oxide (High Polarity = Early Elution) Col->N_oxide Weak Partitioning Parent 6-Bromo-2-phenylquinoline (Low Polarity = Late Elution) Col->Parent Strong Partitioning

Fig 1: RP-HPLC separation mechanism based on analyte polarity and stationary phase partitioning.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By adhering to these steps, analysts can ensure robust system suitability before proceeding to sample analysis.

Reagents and Equipment
  • HPLC System: Quaternary or binary pump equipped with an autosampler, column oven, and Diode Array Detector (DAD)[2].

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-purity, end-capped silica).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), and MS-grade Formic Acid (FA).

Chromatographic Conditions

A gradient elution is mandatory here. An isocratic method that elutes the polar N-oxide quickly would result in the parent compound being retained for an impractically long time, causing band broadening and loss of sensitivity.

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, keeping residual silanols protonated and neutral, preventing secondary retention mechanisms.
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrile provides a lower viscosity and better mass transfer than methanol, yielding sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 30 °CStabilizes retention times and lowers system backpressure.
Injection Vol 5 µLSmall volume prevents column overloading and peak distortion.
Detection DAD at 254 nm & 280 nm254 nm is the universal wavelength for aromatic systems; 280 nm offers high specificity.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial hold to focus the polar N-oxide.
2.07030Isocratic hold.
10.01090Linear ramp to elute the lipophilic parent compound.
12.01090Wash step to remove highly retained impurities.
12.17030Return to initial conditions.
16.07030Column equilibration.
Sample Preparation Workflow

Critical Insight: Never dissolve your sample in 100% strong solvent (e.g., pure Acetonitrile) if your initial mobile phase is highly aqueous. This causes a "solvent effect," leading to peak splitting for early-eluting compounds like the N-oxide.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 6-Bromo-2-phenylquinoline 1-oxide reference standard. Dissolve in 10 mL of Methanol (sonicate for 5 minutes if necessary).

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume using the initial mobile phase composition (30% ACN / 70% Water).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter directly into HPLC vials prior to injection.

Method_Workflow Prep Sample Dilution (Match Initial Mobile Phase) Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Gradient Injection (Focusing Polar Analytes) Filter->Inject Detect DAD Detection (254 nm / 280 nm) Inject->Detect SST System Suitability (Evaluate Rs & Tf) Detect->SST

Fig 2: Analytical workflow from sample preparation to system suitability validation.

System Suitability Testing (SST) & Validation

To ensure the method is a self-validating system, the following System Suitability criteria must be met prior to analyzing unknown reaction mixtures. These parameters guarantee that the column chemistry and mobile phase dynamics are functioning as intended.

Table 3: System Suitability Specifications (Expected Values)

ParameterTarget SpecificationCausality / Implication if Failed
Retention Time ( tR​ ) N-oxide: ~4.5 minParent: ~9.2 minVerifies correct gradient delivery and column phase ratio.
Resolution ( Rs​ ) > 3.0 between N-oxide and ParentEnsures baseline separation for accurate integration. If < 3.0, decrease the gradient slope.
Tailing Factor ( Tf​ ) < 1.5 for N-oxideA Tf​ > 1.5 indicates secondary silanol interactions. Ensure the mobile phase pH is < 3.0 and the column is properly end-capped.
Theoretical Plates ( N ) > 10,000 for Parent peakIndicates column efficiency. A sudden drop suggests column voiding or frit blockage.
% RSD of Area < 2.0% (n=5 injections)Validates autosampler precision and sample stability.

Troubleshooting & Method Optimization

  • Issue: Peak Splitting of the N-oxide.

    • Causality: The sample diluent is stronger (higher % organic) than the initial mobile phase. As the sample plug travels through the column, the analyte partially partitions in the strong diluent and partially in the mobile phase.

    • Solution: Always dilute the final injection solution in 30% ACN / 70% Water.

  • Issue: Drifting Baseline at 254 nm.

    • Causality: Formic acid has a slight UV absorbance that changes as the gradient shifts from 30% to 90% organic.

    • Solution: This is normal for gradient elution. Run a blank injection (diluent only) and subtract it from the sample chromatograms during data processing.

  • Issue: Incomplete Recovery / Carryover.

    • Causality: The highly lipophilic 6-bromo-2-phenylquinoline parent compound may strongly adsorb to the injector needle or column frit.

    • Solution: Ensure the needle wash solvent is at least 80% Methanol or Acetonitrile. Extend the high-organic hold (90% B) at the end of the gradient to 4 minutes.

References

  • Mezencev, R., et al. "Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds." Molecules (MDPI), 2017. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Protocols for 6-Bromo-2-phenylquinoline 1-oxide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Executive Summary & Structural Context The structural elucidation of heterocyclic N-oxides presents unique challenges in Nuclea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary & Structural Context

The structural elucidation of heterocyclic N-oxides presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. 6-Bromo-2-phenylquinoline 1-oxide (C₁₅H₁₀BrNO) is a heavily functionalized scaffold where three distinct electronic effects converge: the strong dipole of the N-oxide moiety, the heavy-atom anisotropic effect of the C6 bromine, and the steric/conjugative influence of the C2 phenyl ring.

As an Application Scientist, I have designed this protocol to move beyond standard data collection. Every parameter selected—from the solvent choice to the relaxation delays—is specifically engineered to solve the electronic challenges of this molecule. This guide provides a self-validating methodology to ensure absolute confidence in your spectral assignments.

Mechanistic Spectral Analysis & Quantitative Data

Before placing the sample in the magnet, it is critical to understand why the protons resonate where they do. The quinoline core is heavily perturbed by its substituents:

  • The N-Oxide Peri-Effect: The N⁺-O⁻ bond possesses a strong dipole moment. The positively charged nitrogen acts as a powerful electron-withdrawing group, severely deshielding the adjacent positions. Spatially, the oxygen atom sits in close proximity to the H8 proton (the peri position), pushing the H8 doublet far downfield to 8.72 ppm [1].

  • The Halogen Heavy-Atom Effect: The bromine atom at C6 shields the attached carbon (C6) but acts as an anisotropic deshielding group for the adjacent protons. This shifts the isolated H5 proton downfield to 8.03 ppm [1].

  • Steric Torsion of the Phenyl Ring: The C2 phenyl ring cannot sit perfectly coplanar with the quinoline core due to steric clashes with the N-oxide oxygen and the H3 proton. This slight torsion affects conjugation, causing the ortho protons (H2', H6') to resonate distinctly at 7.96 ppm [1].

Quantitative 1H NMR Reference Data

The following table summarizes the expected 1H NMR chemical shifts (400 MHz, CDCl₃) and the structural causality behind each signal[1].

Proton PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationStructural Causality
H8 8.72Doublet (d)9.31HStrong peri-deshielding from the N-oxide oxygen dipole.
H5 8.03Doublet (d)1.91HDeshielded by C6-Br; exhibits meta-coupling to H7.
H2', H6' 7.96Doublet (d)7.02HOrtho protons of the C2-phenyl ring; deshielded by conjugation.
H7 7.84Doublet of doublets (dd)9.3, 1.91HOrtho-coupled to H8; meta-coupled to H5.
H4 7.65Doublet (d)8.71HOrtho-coupled to H3; unaffected by N-oxide.
H3, H3', H4', H5' 7.55–7.46Multiplet (m)-4HOverlapping signals of the quinoline H3 and phenyl meta/para protons.

Experimental Methodology: A Self-Validating Protocol

Step 1: Precision Sample Preparation
  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is strictly mandated over DMSO-d₆. The N-oxide moiety is a strong hydrogen-bond acceptor. In hygroscopic solvents like DMSO, trace water rapidly exchanges and hydrogen-bonds with the N-oxide oxygen, causing unpredictable chemical shift drifting and line broadening of the critical H8 resonance. CDCl₃ maintains a sharp, reproducible spectral window.

Step 2: 1D Acquisition Parameters
  • Procedure: Acquire the ¹H spectrum at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds . For ¹³C NMR (zgpg30), set D1 to 3.0 seconds and acquire a minimum of 512 scans.

  • Causality: The rigid, planar nature of the quinoline core results in long longitudinal relaxation times (T₁) for isolated protons (like H5) and quaternary carbons (C2, C4a, C6, C8a). A standard 1-second D1 will cause severe integration errors. Extending the D1 ensures complete relaxation, yielding quantitative integrals that are essential for validating the 10-proton count of this molecule.

Step 3: 2D Correlation Workflows

To resolve the overlapping multiplet at 7.55–7.46 ppm and unambiguously assign the quaternary carbons, execute the following 2D workflow:

NMR_Workflow Prep Sample Preparation CDCl3, 20-50 mM OneD 1D Acquisition 1H & 13C NMR Prep->OneD D1 = 2.0s COSY 2D COSY H-H Connectivity OneD->COSY Identify Spin Systems HSQC 2D HSQC Direct C-H Mapping OneD->HSQC 1-Bond C-H Validate Data Validation J-Coupling Closure COSY->Validate Match J-values HMBC 2D HMBC Long-Range C-H HSQC->HMBC 3-Bond C-H HMBC->Validate Assign Quaternaries

Figure 1: 2D NMR workflow for elucidating 6-Bromo-2-phenylquinoline 1-oxide.

  • COSY (Correlation Spectroscopy): Use this to map the isolated AMX spin system of the benzenoid ring (H5, H7, H8) and separate it from the AX system of the pyridine ring (H3, H4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Parameterize the experiment for a long-range coupling constant of J = 8 Hz.

  • Causality: HMBC is the only way to definitively assign the C6 carbon bearing the bromine. You will observe a strong 3-bond correlation from the H8 proton (8.72 ppm) directly to the C6 quaternary carbon, bypassing the heavy-atom shielding effect that often obscures 1D ¹³C assignments.

Data Processing and Closed-Loop Validation

A spectrum is only as trustworthy as its internal mathematical consistency. To ensure your protocol is self-validating, you must perform a J-Coupling Closure Analysis on the benzenoid ring.

  • Isolate the H7 signal at 7.84 ppm (dd).

  • Measure its large ortho-coupling constant. It must be exactly 9.3 Hz .

  • Measure the coupling constant of the H8 doublet at 8.72 ppm. It must also be exactly 9.3 Hz [1].

  • Measure the small meta-coupling constant of H7. It must be exactly 1.9 Hz .

  • Measure the coupling constant of the H5 doublet at 8.03 ppm. It must also be exactly 1.9 Hz [1].

Validation Gate: If these matched pairs deviate by more than ±0.1 Hz, the spin system assignment is mathematically invalid. You must re-evaluate your spectral phasing, baseline correction, or sample purity before proceeding to publication.

References

  • Title: Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Advanced Application Note: Orthogonal Functionalization of 6-Bromo-2-phenylquinoline 1-oxide in Catalytic Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Executive Summary In the landscape of medicinal chemistry and advanced materials, the quinoline scaffold remains a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary

In the landscape of medicinal chemistry and advanced materials, the quinoline scaffold remains a privileged pharmacophore. 6-Bromo-2-phenylquinoline 1-oxide represents a highly versatile, bifunctional building block designed for orthogonal late-stage functionalization. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in both palladium-catalyzed cross-coupling at the C6 position and rhodium-catalyzed directed C-H activation at the C8 position.

Chemical Rationale & Scaffold Dynamics

The specific substitution pattern of 6-bromo-2-phenylquinoline 1-oxide is engineered to solve common regioselectivity challenges in heterocyclic chemistry:

  • C2-Blocking for High Fidelity: Unsubstituted quinoline N-oxides are highly susceptible to nucleophilic or radical attack at the C2 position (1)[1]. By pre-installing a phenyl group at C2, this competitive pathway is completely blocked, ensuring that subsequent catalytic cycles are directed exclusively to the C6 or C8 positions.

  • C6-Bromide Activation: The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy compared to its carbon-chlorine (C-Cl) counterpart, which thermodynamically facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions (2)[2]. Furthermore, the electron-withdrawing nature of the N-oxide further polarizes the quinoline ring, accelerating the oxidative addition of electron-rich Pd(0) species.

  • N-Oxide as a Directing Group: The N-oxide moiety is not merely an electronic modulator; it acts as a potent Lewis basic directing group. It can coordinate with electrophilic transition metals (e.g., Rh(III)) to facilitate highly regioselective C-H bond activation at the adjacent peri-position (C8) (3)[3].

Strategic Workflow

The bifunctional nature of this scaffold allows for a modular, orthogonal approach to synthesizing heavily decorated quinoline APIs. Researchers can dictate the sequence of functionalization based on the steric and electronic demands of their target molecules.

G A 6-Bromo-2-phenylquinoline 1-oxide (Bifunctional Scaffold) B Pd-Catalyzed Cross-Coupling (C6-Br Functionalization) A->B Step 1 C Rh(III)-Catalyzed C-H Activation (N-oxide Directed C8 Functionalization) A->C Alt Step 1 B->C Step 2 C->B Alt Step 2 D Deoxygenation / Reduction (Removal of N-oxide) C->D Step 3 E Multi-Functionalized Quinoline (Target API / Ligand) D->E Final

Orthogonal functionalization workflow of 6-Bromo-2-phenylquinoline 1-oxide.

Protocol A: C6-Selective Suzuki-Miyaura Cross-Coupling

Causality & Design

The Suzuki-Miyaura coupling is deployed to forge robust C-C bonds at the C6 position (4)[4]. The choice of Pd(dppf)Cl₂ as the catalyst is highly deliberate. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating reductive elimination. More importantly, its significant steric bulk prevents the N-oxide oxygen from competitively coordinating to the palladium center, which would otherwise poison the catalyst. A biphasic 1,4-Dioxane/H₂O system is utilized because water is strictly required to convert the boronic acid into the reactive, electron-rich boronate species necessary for transmetalation.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-2-phenylquinoline 1-oxide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the solid mixture.

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with Argon via three vacuum/Argon cycles.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C6-arylated product.

Self-Validation System

Control Reaction: To ensure the integrity of the catalytic cycle, a control reaction omitting Pd(dppf)Cl₂ must be run in parallel. Validation metric: Zero conversion in the control validates that the observed C-C bond formation is exclusively transition-metal-catalyzed and not an artifact of catalyst-free nucleophilic aromatic substitution (SNAr).

Protocol B: N-Oxide Directed Rh(III)-Catalyzed C8 C-H Activation

Causality & Design

To functionalize the C8 position, we exploit the N-oxide as a traceless directing group. Using [Cp*RhCl₂]₂ , the N-oxide oxygen coordinates to the electrophilic Rh(III) center, bringing the metal into close proximity with the C8 C-H bond. This proximity effect dramatically lowers the activation energy for C-H cleavage via a concerted metalation-deprotonation (CMD) pathway. When reacted with internal alkynes, the N-oxide not only directs the coupling but subsequently undergoes an intramolecular oxygen atom transfer to the inserted alkyne, acting as both a directing group and an internal oxidant (3)[3].

Step-by-Step Methodology
  • Preparation: In a dry reaction vial, charge the C6-functionalized 2-phenylquinoline 1-oxide (0.5 mmol, 1.0 equiv), internal diarylalkyne (0.6 mmol, 1.2 equiv), and Cu(OAc)₂·H₂O (0.05 mmol, 10 mol%).

  • Catalyst Addition: Add [Cp*RhCl₂]₂ (0.025 mmol, 5 mol%).

  • Solvent: Add anhydrous DMF (2.5 mL) to the mixture.

  • Reaction: Seal the vial under an Argon atmosphere and stir at 110 °C for 36 hours.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the C8-functionalized, deoxygenated quinoline derivative.

Self-Validation System

Control Reaction: Run a parallel reaction utilizing the deoxygenated analogue (6-bromo-2-phenylquinoline) under identical conditions. Validation metric: The complete failure of this control reaction to yield C8-functionalized products validates that the N-oxide moiety is strictly required as the directing group for Rh(III) activation.

Quantitative Optimization Data

The following table summarizes the optimization of the C6 Suzuki-Miyaura cross-coupling step, demonstrating the causality behind the selection of Pd(dppf)Cl₂ and the Dioxane/H₂O solvent system.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)10065%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene (Anhydrous)10042%
3Pd(dppf)Cl₂K₂CO₃THF/H₂O (4:1)8081%
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94%

Note: Entry 2 highlights the necessity of water in the solvent system to form the reactive boronate complex; anhydrous conditions severely stall the transmetalation step.

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 6-Bromo-2-phenylquinoline 1-oxide in Murine Models

Introduction Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a broad spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a broad spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] 6-Bromo-2-phenylquinoline 1-oxide, a member of this family, is a compound of interest for preclinical investigation. The translation of promising in vitro results to in vivo models is a critical step in the drug development pipeline, and the establishment of a robust and reproducible dosing strategy is paramount for obtaining meaningful efficacy and safety data.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing an effective in vivo dosing strategy for 6-Bromo-2-phenylquinoline 1-oxide in murine models. This document will detail critical steps from physicochemical characterization and vehicle formulation to dose-range finding studies and the design of subsequent pharmacokinetic and efficacy experiments, all grounded in scientific integrity and best practices for animal welfare.

I. Physicochemical Characterization and Formulation Development

The physicochemical properties of a compound dictate its formulation and subsequent in vivo performance. Quinoline derivatives are often characterized by poor water solubility, which presents a significant challenge for bioavailability.[3][4]

A. Solubility Assessment

A tiered approach to solubility testing is recommended to identify a suitable vehicle for in vivo administration.[5]

Protocol 1: Solubility Screening

  • Prepare a panel of pharmaceutically acceptable vehicles. A recommended starting panel is presented in Table 1.

  • Add an excess of 6-Bromo-2-phenylquinoline 1-oxide to a small volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Equilibrate the samples. Agitate at room temperature for 24 hours to ensure saturation.

  • Separate the undissolved compound. Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes).

  • Quantify the dissolved compound. Carefully collect the supernatant and determine the concentration of 6-Bromo-2-phenylquinoline 1-oxide using a validated analytical method (e.g., HPLC-UV).

Table 1: Recommended Vehicle Panel for Solubility Screening

Vehicle CategoryExamplesRationale
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)For highly soluble compounds.
Co-solvents 5-30% DMSO in saline, 10-40% PEG 400 in water, 10-20% Solutol HS 15 in waterTo dissolve moderately soluble compounds.[1][4]
Surfactants 1-10% Tween 80 in water, 1-5% Kolliphor EL in waterTo enhance solubility and stability of suspensions.[6][7]
Oils Corn oil, Sesame oilFor highly lipophilic compounds.[6]
Suspending Agents 0.5-2% Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose (MC) in waterFor creating uniform suspensions of insoluble compounds.[1][6]
B. Formulation Strategies

Based on the solubility data, an appropriate formulation can be developed. For poorly soluble compounds like many quinoline derivatives, a suspension is often the most practical approach for initial in vivo studies.[5][7]

Protocol 2: Preparation of a Suspension for Oral Gavage

  • Weigh the required amount of 6-Bromo-2-phenylquinoline 1-oxide based on the desired concentration and final volume.

  • Add a wetting agent. If the compound is hydrophobic, a small amount of a surfactant like Tween 80 (e.g., 0.1-1%) can be added to the powder to improve dispersion.

  • Gradually add the vehicle (e.g., 0.5% CMC in sterile water) while triturating the powder with a mortar and pestle to form a smooth paste.

  • Continue to add the vehicle in small increments until the desired final volume is reached.

  • Homogenize the suspension using a magnetic stirrer or an overhead stirrer for at least 30 minutes to ensure uniformity.

  • Visually inspect for homogeneity before each dose administration. It is crucial to maintain continuous stirring during the dosing procedure to prevent settling.[5]

II. Route of Administration

The choice of administration route is dependent on the experimental objective and the physicochemical properties of the formulated compound. The most common routes for murine models are summarized in Table 2.

Table 2: Common Routes of Administration in Mice

RouteAbbreviationAbsorption RateTypical VolumeNeedle GaugeKey Considerations
Oral GavagePOVariable5-10 mL/kg20-22 G (ball-tipped)Mimics clinical route for many drugs; risk of esophageal or stomach perforation.[8]
IntraperitonealIPRapid10-20 mL/kg23-27 GFaster absorption than SC; risk of injection into organs.[9][10]
IntravenousIVImmediate5 mL/kg27-30 G100% bioavailability; requires skill for tail vein injection.[11]
SubcutaneousSCSlow10-20 mL/kg25-27 GSuitable for sustained release; slower absorption.[9][11]

For initial efficacy and toxicity studies of a novel compound, oral gavage (PO) and intraperitoneal (IP) injections are the most frequently employed routes.[1]

III. Dose Determination: The Maximum Tolerated Dose (MTD) Study

An MTD study is a critical first step in any in vivo research involving a new chemical entity.[12][13] It establishes the highest dose that can be administered without causing unacceptable toxicity, thereby informing the dose selection for subsequent efficacy studies.[14][15]

dot

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 3: Maximum Tolerated Dose (MTD) Study

  • Animal Selection: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. Include both male and female animals.

  • Dose-Range Finding (Single Dose):

    • Administer single, escalating doses of 6-Bromo-2-phenylquinoline 1-oxide to small groups of mice (n=3 per group). A wide dose range is recommended (e.g., 10, 100, 500 mg/kg).

    • Include a vehicle control group.[1]

    • Observe animals closely for the first 4 hours post-dosing, and then daily for up to 14 days for signs of acute toxicity (e.g., lethargy, ruffled fur, altered gait, mortality).[1]

  • Repeated Dose MTD Study:

    • Based on the single-dose study, select a range of doses for repeated administration. The highest dose should be one that was tolerated in the single-dose study.

    • Administer the selected doses and vehicle control daily for a predetermined period (e.g., 7-14 days) via the chosen route of administration.

    • Daily Monitoring:

      • Record the body weight of each animal daily.[16]

      • Perform a daily clinical assessment for signs of toxicity (see Table 3).

    • Endpoint: The MTD is defined as the highest dose that does not result in mortality, more than a 15-20% loss in body weight, or significant clinical signs of toxicity.[12][15]

Table 3: Clinical Scoring System for Toxicity Assessment

ScoreAppearanceBehavior
0 NormalNormal
1 Mildly ruffled furSlightly reduced activity
2 Ruffled fur, hunched postureLethargic, responsive to stimuli
3 Ruffled fur, hunched, orbital tighteningImmobile, minimally responsive

IV. Preliminary Pharmacokinetic (PK) Studies

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 6-Bromo-2-phenylquinoline 1-oxide is crucial for designing an effective dosing schedule for efficacy studies.[17][18] A preliminary PK study can provide valuable information on key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).[19]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-phenylquinoline 1-oxide

Welcome to the technical support center for the synthesis of 6-Bromo-2-phenylquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-phenylquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable synthetic intermediate. Quinoline N-oxides are pivotal precursors, activating the quinoline core for diverse functionalizations essential in drug discovery and materials science.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during this N-oxidation reaction.

Troubleshooting Guide: Enhancing Yield and Purity

This section directly addresses the most common issues reported by researchers. The solutions are based on established chemical principles and validated synthetic methods.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

Low yields are often multifactorial. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issues.[2] Key areas to scrutinize include the choice of oxidant, reaction conditions, and the purity of your starting material.

Primary Troubleshooting Steps:

  • Choice of Oxidizing Agent: The most common and often most effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) due to its high reactivity and generally mild reaction conditions.[1][3] If you are using an alternative, such as hydrogen peroxide in acetic acid, consider that this method, while cost-effective, typically results in lower yields (around 60%).[1]

  • Reagent Stoichiometry and Purity:

    • m-CPBA Equivalents: Using an insufficient amount of m-CPBA will lead to incomplete conversion. A slight excess, typically 1.2 to 1.4 equivalents, is recommended to drive the reaction to completion.[1][4]

    • m-CPBA Purity: Commercial m-CPBA is often sold at a purity of <77% for safety reasons, with the remainder being m-chlorobenzoic acid and water.[5] Ensure your calculations account for the actual purity of the reagent. Using old or improperly stored m-CPBA can also lead to lower reactivity.

    • Starting Material Purity: Impurities in the starting 6-Bromo-2-phenylquinoline can inhibit the reaction or generate side products, complicating purification and lowering the isolated yield.[2] Confirm the purity of your starting material by NMR or LC-MS before beginning.

  • Reaction Conditions:

    • Temperature Control: The N-oxidation of quinolines with m-CPBA is exothermic.[4] While often run at room temperature, adding the m-CPBA portion-wise at a lower temperature (0-10 °C) can help control the exotherm, prevent potential side reactions, and improve selectivity.[4]

    • Reaction Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.[1][4] Extending the reaction time unnecessarily can lead to product degradation.

Below is a workflow to systematically diagnose and address low yield issues.

G start Low Yield Observed (<70%) reagent Assess Reagent Quality & Stoichiometry start->reagent cond1 cond1 reagent->cond1 Purity/Stoichiometry OK sol1 Solution: - Use high-purity reagents. - Verify m-CPBA assay. - Use 1.2-1.4 eq. m-CPBA. reagent->sol1 Impure/Incorrect conditions Evaluate Reaction Conditions cond2 cond2 conditions->cond2 Conditions OK sol2 Solution: - Control temperature (0-10 °C). - Monitor via TLC. - Optimize reaction time. conditions->sol2 Suboptimal workup Review Workup & Purification sol3 Solution: - Ensure complete quench. - Optimize extraction pH. - Use appropriate chromatography. workup->sol3 Losses Detected end Systematically Optimize Parameters workup->end Procedure OK cond1->conditions cond2->workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant starting material post-reaction. How can I improve conversion?

Seeing unreacted starting material is a clear indication that the reaction has not gone to completion. This is often tied to reagent reactivity or suboptimal conditions.

Causality & Solutions:

  • Insufficient Activation: The lone pair of electrons on the quinoline nitrogen acts as a nucleophile attacking the oxidant.[6] If the oxidant is not sufficiently electrophilic or is present in too low a concentration, the reaction will stall.

    • Solution: Increase the equivalents of m-CPBA to 1.4-1.5. Ensure the solvent (typically Dichloromethane - DCM) is anhydrous, as water can reduce the effectiveness of m-CPBA.

  • Low Temperature/Short Reaction Time: While temperature control is important to prevent side reactions, a temperature that is too low can significantly slow the reaction rate.

    • Solution: After the initial controlled addition of m-CPBA at a low temperature, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material spot has disappeared.[1][4]

Q3: My TLC plate shows multiple spots, suggesting side products. What are they and how can I minimize them?

The primary side product in this reaction is the corresponding carboxylic acid from the peracid (m-chlorobenzoic acid).[3] However, other impurities can arise from over-oxidation or reactions on the quinoline ring itself, though this is less common for N-oxidation.

Minimizing Side Products:

  • Quenching and Workup: The most critical step for removing the m-chlorobenzoic acid byproduct is the basic wash during workup.

    • Protocol: After the reaction is complete, wash the DCM solution thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This deprotonates the carboxylic acid, making it water-soluble and easily removed into the aqueous layer. Repeat the wash 2-3 times.

  • Product Degradation: Quinoline N-oxides can be sensitive.

    • Solution: Avoid prolonged exposure to acidic or harsh conditions. The purification via column chromatography should be done promptly after the workup. Using a neutral solvent system for chromatography is advisable. If the product is still unstable, deactivating the silica gel by adding ~1% triethylamine to the eluent can prevent degradation on the column.[7]

Frequently Asked Questions (FAQs)

Q: What is the best oxidizing agent for this transformation?

For laboratory-scale synthesis, m-CPBA is generally the superior choice, providing high yields (often >85%) under mild conditions.[1][3] Hydrogen peroxide in acetic acid is a cheaper alternative but is less efficient and requires heating, which can lead to more side products.[1]

Oxidizing AgentTypical SolventTemperatureTypical Yield (%)Advantages & Disadvantages
m-CPBA Dichloromethane (DCM)Room Temp85-95[1]Pro: High yield, mild conditions. Con: Higher cost, safety considerations (shock-sensitive when pure).[5]
H₂O₂ / Acetic Acid Acetic AcidReflux~60[1]Pro: Low cost. Con: Lower yield, requires heat, more potential for side reactions.
Q: What is the mechanism of N-oxidation with m-CPBA?

The reaction proceeds via a concerted mechanism where the nitrogen atom of the quinoline attacks the terminal oxygen of the peroxy acid. The electron-withdrawing nature of the meta-chloro substituent on m-CPBA enhances the electrophilicity of this oxygen, making the reaction efficient.[3]

G cluster_0 Mechanism of N-Oxidation start 6-Bromo-2-phenylquinoline (Nucleophile) ts Concerted Transition State start->ts reagent m-CPBA (Electrophilic Oxygen Source) reagent->ts prod 6-Bromo-2-phenylquinoline 1-oxide ts->prod byprod m-chlorobenzoic acid ts->byprod

Caption: Concerted mechanism for quinoline N-oxidation by m-CPBA.

Experimental Protocol: High-Yield Synthesis

This protocol is optimized for a high-yield synthesis of 6-Bromo-2-phenylquinoline 1-oxide on a laboratory scale.

Materials:

  • 6-Bromo-2-phenylquinoline (1.0 eq)

  • m-CPBA (77% purity, 1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-Bromo-2-phenylquinoline (1.0 eq) in anhydrous DCM.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.3 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) until the starting material is fully consumed.

  • Quenching: Upon completion, transfer the reaction mixture to a separatory funnel and wash thoroughly with saturated NaHCO₃ solution (2 x). This step is crucial to remove the m-chlorobenzoic acid byproduct.[1]

  • Extraction: Wash the organic layer with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to yield the pure 6-Bromo-2-phenylquinoline 1-oxide.[1][8]

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(3), 1018–1023. [Link]

  • Mondal, S., et al. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega. [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. [Link]

  • Kowalska, M., et al. (2025). and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Publications. [Link]

  • Bugaenko, D. I., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]

  • ACS Publications. (2018). The m-CPBA–NH 3 (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Publications. [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Fiveable. (2025). m-CPBA: Organic Chemistry Study Guide. Fiveable. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Bromo-2-phenylquinoline 1-oxide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and aqueous solubility of 6-Bromo-2-phenylquinoline 1-oxide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and aqueous solubility of 6-Bromo-2-phenylquinoline 1-oxide .

Despite the presence of a polar N-oxide dipole, the massive hydrophobic surface area generated by the bromo-quinoline core and the phenyl ring classifies this molecule as highly lipophilic. This thermodynamic reality disrupts the hydrogen-bonding network of water, forcing an entropically unfavorable hydration shell that leads to rapid precipitation in aqueous media[1].

Below, you will find a diagnostic workflow, targeted FAQs, quantitative data summaries, and self-validating experimental protocols to overcome these physicochemical barriers.

Diagnostic Formulation Workflow

G Start Solubility Issue: 6-Bromo-2-phenylquinoline 1-oxide Assay Target Application? Start->Assay InVitro In Vitro (Cell Assays) Assay->InVitro InVivo In Vivo (Oral Dosing) Assay->InVivo DMSO DMSO Co-solvent (Max 0.1% - 0.5%) InVitro->DMSO HPBCD HP-β-CD Complexation (1:1 Molar Ratio) InVivo->HPBCD SMEDDS SMEDDS Formulation (Lipid Microemulsion) InVivo->SMEDDS Precip Precipitation? DMSO->Precip Precip->HPBCD Yes (Solvent Crash) Success Proceed to Assay Precip->Success No HPBCD->Success SMEDDS->Success

Workflow for solubility enhancement of 6-Bromo-2-phenylquinoline 1-oxide.

Troubleshooting Guides & FAQs

Q1: Why does 6-Bromo-2-phenylquinoline 1-oxide precipitate in my cell culture media even when I use a 100% DMSO stock solution? A: You are experiencing a phenomenon known as "solvent crash." While DMSO is an excellent universal solvent, adding a highly concentrated DMSO stock directly into aqueous media rapidly alters the dielectric constant of the microenvironment. Because the bromo-phenyl-quinoline backbone is intensely hydrophobic, the sudden exposure to water causes the local concentration of the drug to exceed its thermodynamic solubility limit, leading to supersaturation and rapid nucleation[1]. Furthermore, to maintain cell viability, the final concentration of DMSO in in vitro assays must generally not exceed 0.1% to 0.5% (v/v)[2]. At this low co-solvent ratio, DMSO cannot sustain the solubilization of highly lipophilic compounds.

Q2: How can I formulate this compound for in vitro assays without exceeding DMSO toxicity limits? A: We highly recommend utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic phenyl and bromo-quinoline moieties of your compound will spontaneously partition into this cavity, while the polar N-oxide group may interact with the hydroxyl groups on the cyclodextrin rim via hydrogen bonding[3]. This forms a 1:1 stoichiometric inclusion complex (an AL​ -type phase solubility profile), effectively shielding the hydrophobic bulk from water and drastically increasing apparent aqueous solubility without the cytotoxicity associated with high organic solvent concentrations[4].

Q3: I am moving to in vivo pharmacokinetic studies. Is HP-β-CD sufficient, or should I consider lipid-based systems? A: While HP-β-CD can be used for parenteral or oral dosing, oral bioavailability for highly lipophilic (BCS Class II/IV) compounds is often best optimized using Self-Microemulsifying Drug Delivery Systems (SMEDDS) [5]. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. The causality behind their success is interfacial tension reduction: when the lipid formulation encounters aqueous gastrointestinal fluids, it spontaneously emulsifies into droplets smaller than 100 nm[6]. This keeps 6-Bromo-2-phenylquinoline 1-oxide solubilized in the lipid phase while presenting a massive surface area to the intestinal mucosa for absorption[5].

Quantitative Data Summary

The following table summarizes the operational limits and mechanistic profiles of the primary solubility enhancement strategies for lipophilic N-oxides.

Enhancement StrategyPrimary Mechanism of ActionMax Recommended ConcentrationBest Application PhaseKey Limitations
DMSO Co-solvent Reduction of aqueous dielectric constant0.1% - 0.5% (v/v)[2]High-throughput screeningCytotoxicity; high risk of solvent crash[2]
HP-β-CD Complexation Hydrophobic cavity encapsulation10% - 20% (w/v)In vitro cell assays / IV dosingMay competitively mask target receptor binding
SMEDDS Spontaneous lipid microemulsificationFormulation dependentIn vivo oral dosingComplex optimization of surfactant/oil ratios[6]
Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

This protocol ensures the thermodynamic encapsulation of 6-Bromo-2-phenylquinoline 1-oxide into the cyclodextrin cavity, creating a stable, water-soluble powder[3].

  • Molar Calculation: Calculate the mass required for a 1:1 molar ratio of 6-Bromo-2-phenylquinoline 1-oxide to HP-β-CD.

  • Wetting: Place the weighed HP-β-CD into a glass mortar. Add a small volume of a 50:50 water/ethanol mixture to form a homogeneous, viscous paste.

  • Kneading: Slowly add the 6-Bromo-2-phenylquinoline 1-oxide powder to the paste. Knead continuously for 45–60 minutes. The mechanical shear forces the lipophilic drug into the cyclodextrin cavity as the ethanol evaporates[3].

  • Drying: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours to remove all residual solvents.

  • Self-Validation Step (Phase Solubility): To prove complexation occurred, suspend the dried powder in pure water and filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via UV-Vis or HPLC. A linear increase in drug concentration relative to baseline aqueous solubility confirms an AL​ -type inclusion complex[4].

Protocol 2: Determining the Maximum Tolerated DMSO Concentration & Co-solvent Formulation

If you must use DMSO, this protocol utilizes a self-validating feedback loop to ensure you do not experience sub-visible precipitation or cytotoxicity[2].

  • Stock Preparation: Dissolve 6-Bromo-2-phenylquinoline 1-oxide in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM).

  • Media Titration: Warm your cell culture media to 37°C. While vortexing the media, add the DMSO stock dropwise to achieve final DMSO concentrations of 0.1%, 0.25%, and 0.5% (v/v)[2].

  • Self-Validation Step 1 (Dynamic Light Scattering - DLS): Before applying to cells, run the media samples through a DLS instrument. Visual inspection is insufficient, as sub-visible aggregates (100 nm - 1 µm) often form during solvent crash. If the polydispersity index (PDI) spikes, precipitation has occurred, and the DMSO method is invalid for your target concentration.

  • Self-Validation Step 2 (Viability Assay): Apply the validated media to your specific cell line alongside a vehicle-only control (media + DMSO, no drug). Ensure cell viability remains >95% via an MTT or Trypan Blue assay to rule out solvent-induced cytotoxicity[2].

Sources

Troubleshooting

Preventing degradation of 6-Bromo-2-phenylquinoline 1-oxide during long-term storage

Welcome to the comprehensive guide for ensuring the stability and integrity of 6-Bromo-2-phenylquinoline 1-oxide during long-term storage. This document is intended for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive guide for ensuring the stability and integrity of 6-Bromo-2-phenylquinoline 1-oxide during long-term storage. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we address common challenges and provide scientifically-grounded solutions to prevent degradation.

Frequently Asked Questions (FAQs)

This section tackles the most common initial inquiries regarding the storage and handling of 6-Bromo-2-phenylquinoline 1-oxide.

Q1: What is 6-Bromo-2-phenylquinoline 1-oxide and why is its stability important?

A1: 6-Bromo-2-phenylquinoline 1-oxide is a heterocyclic compound featuring a quinoline N-oxide core structure. Heterocyclic compounds are fundamental in medicinal chemistry due to their presence in a vast array of pharmaceuticals.[1][2] The N-oxide group, a highly polar N⁺–O⁻ bond, can enhance a molecule's solubility and modulate its biological activity, often serving as a prodrug feature.[3] Maintaining the compound's structural integrity is paramount, as degradation can lead to loss of potency, altered biological activity, and inconsistent experimental results.[4]

Q2: My solid 6-Bromo-2-phenylquinoline 1-oxide has developed a yellowish tint over time. Is this a sign of degradation?

A2: A change in color, such as the development of a yellow tint, can be an indicator of chemical degradation. Quinoline derivatives can be sensitive to light and air (oxidation).[4] Photochemical reactions or slow oxidation upon exposure to atmospheric oxygen can lead to the formation of colored impurities. It is crucial to investigate any change in physical appearance.

Q3: What is the recommended general storage temperature for solid 6-Bromo-2-phenylquinoline 1-oxide?

A3: For long-term storage, it is recommended to keep the solid compound in a refrigerator.[5] Lowering the temperature slows down the rate of potential degradation reactions.[4] For highly sensitive analogous compounds, storage at -20°C or -80°C is advised, especially for solutions.[6]

Q4: Should I be concerned about humidity when storing the solid compound?

A4: Yes, some N-oxide compounds can be hygroscopic, meaning they can absorb moisture from the air.[7] The presence of water can facilitate hydrolytic degradation pathways. Therefore, it is essential to store the compound in a dry environment. Using a desiccator or storing within a well-sealed container containing a desiccant is a good practice.

Troubleshooting Guide: Identifying and Addressing Degradation

This guide provides a structured approach to troubleshooting common issues that may arise from the improper storage of 6-Bromo-2-phenylquinoline 1-oxide.

Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS)

  • Question: I'm seeing new, unexpected peaks in my ¹H NMR or LC-MS analysis of a stored sample of 6-Bromo-2-phenylquinoline 1-oxide. What could be the cause?

  • Answer: The appearance of new signals strongly suggests the formation of degradation products. The N-oxide functionality and the quinoline ring system are susceptible to several degradation pathways.

    • Potential Degradation Pathways:

      • Deoxygenation: The loss of the N-oxide oxygen atom is a common degradation route for N-oxides, which can be thermally induced.[8] This would result in the formation of 6-Bromo-2-phenylquinoline. In mass spectrometry, this can be observed as a characteristic loss of 16 Da from the molecular ion.[8][9]

      • Photochemical Isomerization: Quinoline N-oxides are known to be photosensitive and can undergo light-induced isomerization to form quinolin-2(1H)-one derivatives (lactams) or oxazepines.[10][11] Exposure to ambient or UV light during storage can trigger these reactions.[4]

      • Hydrolysis: If the compound has been exposed to moisture, hydrolysis of the bromo-substituent or other sensitive functional groups could occur, although this is generally less common for an aryl bromide under typical storage conditions.[12]

    • Recommended Actions:

      • Re-analyze a fresh, unopened sample: If available, analyze a new sample to confirm that the observed impurities are not present in the original batch.

      • Characterize the impurities: Utilize techniques like high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to elucidate the structures of the degradation products. This will help in identifying the specific degradation pathway.

      • Review storage conditions: Assess whether the sample was adequately protected from light, moisture, and elevated temperatures.

Issue 2: Decreased Reactivity or Inconsistent Biological Assay Results

  • Question: My experiments using an older batch of 6-Bromo-2-phenylquinoline 1-oxide are showing lower yields or reduced biological activity compared to when I used a fresh batch. Could this be due to degradation?

  • Answer: Absolutely. A decrease in the concentration of the active parent compound due to degradation will directly impact its reactivity in chemical syntheses and its potency in biological assays.[4]

    • Causality: The N-oxide group is often crucial for the compound's intended reactivity or biological interactions.[3] If it has been deoxygenated or the molecule has isomerized, the resulting degradants will likely not participate in the desired reaction or bind to the biological target in the same manner.

    • Recommended Actions:

      • Perform a quantitative analysis: Use a validated analytical method, such as HPLC with a UV or MS detector, to determine the purity of the stored sample.[13] Comparing the peak area of the parent compound to that of a freshly prepared standard of known concentration will reveal any significant degradation.

      • Prepare fresh solutions: For critical experiments, always use freshly prepared solutions from a solid sample that has been stored under optimal conditions.[4][6]

      • Implement a stability testing protocol: For ongoing projects, it is advisable to establish a protocol for periodically re-analyzing stored batches to ensure their integrity.

Troubleshooting Workflow

G ObservedProblem Observed Problem UnexpectedPeaks Unexpected Analytical Peaks (NMR, LC-MS) ObservedProblem->UnexpectedPeaks DecreasedActivity Decreased Reactivity or Biological Activity ObservedProblem->DecreasedActivity Cause1 Potential Cause: Deoxygenation UnexpectedPeaks->Cause1 Cause2 Potential Cause: Photochemical Isomerization UnexpectedPeaks->Cause2 Cause3 Potential Cause: Hydrolysis UnexpectedPeaks->Cause3 Action1 Action: Re-analyze fresh sample UnexpectedPeaks->Action1 Action3 Action: Review storage conditions UnexpectedPeaks->Action3 Cause4 Potential Cause: Reduced Purity DecreasedActivity->Cause4 Action5 Action: Prepare fresh solutions DecreasedActivity->Action5 Action6 Action: Implement stability testing DecreasedActivity->Action6 Action2 Action: Characterize impurities (HRMS, 2D NMR) Cause1->Action2 Cause2->Action2 Cause3->Action2 Action4 Action: Quantitative analysis (HPLC) Cause4->Action4

Caption: Troubleshooting flowchart for degradation of 6-Bromo-2-phenylquinoline 1-oxide.

Best Practices for Long-Term Storage

Proactive measures are the most effective way to prevent the degradation of 6-Bromo-2-phenylquinoline 1-oxide.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[4]
Light Amber vial or protected from lightPrevents light-induced photochemical reactions.[4][10]
Moisture Tightly sealed container with desiccantPrevents potential hydrolysis and degradation accelerated by moisture.[7]
Experimental Protocol: Preparing for Long-Term Storage

This protocol outlines the steps for aliquoting and storing a bulk sample of 6-Bromo-2-phenylquinoline 1-oxide to ensure its long-term stability.

Materials:

  • 6-Bromo-2-phenylquinoline 1-oxide (solid)

  • Amber glass vials with screw caps and PTFE-lined septa

  • Spatula

  • Balance

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Vacuum pump (optional)

  • Parafilm or other sealing film

  • Desiccator cabinet

Procedure:

  • Work in a Controlled Environment: If possible, perform the aliquoting in a glove box under an inert atmosphere to minimize exposure to air and moisture. If a glove box is not available, work quickly in a low-humidity environment.

  • Pre-label Vials: Clearly label the amber vials with the compound name, batch number, date, and amount.

  • Aliquot the Compound: Weigh the desired amount of solid 6-Bromo-2-phenylquinoline 1-oxide into each pre-labeled amber vial. It is advisable to create smaller aliquots to avoid repeatedly exposing the entire batch to ambient conditions.

  • Inert Gas Purge:

    • Place the uncapped vials in a desiccator or a Schlenk line manifold.

    • Gently introduce a stream of inert gas (argon or nitrogen) into each vial for 1-2 minutes to displace the air.[14][15]

    • Alternatively, the vials can be placed under a high vacuum for a short period and then backfilled with inert gas. Repeat this cycle 2-3 times.

  • Seal the Vials:

    • While maintaining a positive pressure of inert gas, tightly screw on the caps.

    • For an extra layer of protection against moisture and air ingress, wrap the cap and neck of the vial with Parafilm.

  • Store Appropriately:

    • Place the sealed vials inside a larger, labeled container.

    • Store the container in a refrigerator at 2-8°C.

    • For added moisture protection, the container can be placed inside a desiccator within the refrigerator.

Logical Relationship of Preventative Measures

G Compound 6-Bromo-2-phenylquinoline 1-oxide Degradation Degradation Oxidation Oxidation Photodegradation Photodegradation ThermalDegradation Thermal Degradation Hydrolysis Hydrolysis InertAtmosphere Inert Atmosphere (Ar, N2) InertAtmosphere->Oxidation Prevents LightProtection Light Protection (Amber Vials) LightProtection->Photodegradation Prevents Refrigeration Refrigeration (2-8°C) Refrigeration->ThermalDegradation Slows DryConditions Dry Conditions (Desiccator) DryConditions->Hydrolysis Prevents

Caption: Relationship between degradation pathways and preventative storage measures.

By adhering to these guidelines, you can significantly extend the shelf-life of your 6-Bromo-2-phenylquinoline 1-oxide and ensure the reliability and reproducibility of your research.

References

  • Al-Mourabit, A., & Zard, S. Z. (2004). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity.
  • Korfmacher, W. A., et al. (2000).
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • BenchChem. (2025).
  • Li, et al. (2021).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Nováková, L., et al. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
  • Thermo Fisher Scientific. (2011).
  • Purity Cylinder Gases. (2025). Safety Data Sheet - 45 PPM NITRIC OXIDE IN NITROGEN EPA STANDARD. Purity Cylinder Gases.
  • Airgas. (n.d.).
  • BenchChem. (2025). Improving the stability of 6-Bromo-3-hydroxyquinolin-2(1H)-one in solution. BenchChem.
  • Chiba, S., et al. (2006). A MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES. Chemistry Letters.
  • da Silva, J. P., et al. (2018). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
  • International Journal of Scientific Development and Research. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life. IJSDR.
  • MSE Supplies. (n.d.).

Sources

Optimization

Technical Support Center: Resolving Impurities in 6-Bromo-2-phenylquinoline 1-Oxide Crystallization

Welcome to the Technical Support Center for the synthesis and purification of 6-Bromo-2-phenylquinoline 1-oxide. This guide is designed for process chemists, researchers, and drug development professionals facing challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-Bromo-2-phenylquinoline 1-oxide. This guide is designed for process chemists, researchers, and drug development professionals facing challenges with impurity retention, oiling out (liquid-liquid phase separation), and suboptimal yields during the crystallization of quinoline N-oxides.

Mechanistic Origins of Crystallization Impurities

The oxidation of 6-bromo-2-phenylquinoline to its corresponding N-oxide is typically achieved using meta-chloroperoxybenzoic acid (mCPBA) [1]. While highly efficient, this method introduces specific downstream purification challenges:

  • Residual meta-Chlorobenzoic Acid (mCBA): As mCPBA transfers its active oxygen, it is reduced to mCBA. mCBA frequently co-crystallizes with quinoline N-oxides due to strong intermolecular hydrogen bonding and overlapping solubility profiles in standard crystallization solvents (e.g., ethyl acetate/heptane).

  • Unreacted Starting Material (6-Bromo-2-phenylquinoline): Incomplete oxidation leaves highly lipophilic starting material in the matrix. Because the N-oxide is significantly more polar, standard non-polar anti-solvents can inadvertently force the starting material out of solution alongside the product.

  • Oiling Out (Liquid-Liquid Phase Separation - LLPS): Quinoline N-oxides are prone to oiling out when the anti-solvent concentration is increased too rapidly. The system crosses the spinodal curve before reaching the metastable zone limit for crystal nucleation, trapping impurities within a viscous, solute-rich liquid phase [2].

Troubleshooting Guides & FAQs

Q1: How do I prevent m-chlorobenzoic acid (mCBA) from co-crystallizing with my N-oxide product? A: Traditional aqueous basic workups (e.g., NaHCO3 washes) often suffer from severe emulsion formation and incomplete mCBA removal due to the lipophilicity of the biphasic system. The most authoritative, scalable solution is the anhydrous ammonia sparging method [1]. By sparging NH3(g) directly into the organic reaction mixture (e.g., in isopropyl acetate), mCBA is converted into ammonium meta-chlorobenzoate, which is completely insoluble in the organic phase and precipitates quantitatively. This allows for simple removal via filtration prior to crystallization.

Q2: My product is "oiling out" instead of forming a crystalline slurry. How do I induce proper nucleation? A: Oiling out occurs when the solution becomes supersaturated with respect to a liquid phase rather than a solid phase. To resolve this:

  • Adjust the Solvent Ratio: Reduce the volume of the anti-solvent (e.g., heptane) to keep the concentration trajectory within the metastable zone.

  • Temperature Control: Avoid crash-cooling. Cool the solution linearly (e.g., 0.5 °C/min).

  • Seeding: Introduce 1-2 wt% of pure 6-bromo-2-phenylquinoline 1-oxide seed crystals just below the saturation temperature to bypass the energy barrier for primary nucleation.

Q3: HPLC shows 5% unreacted 6-bromo-2-phenylquinoline in my isolated crystals. How can I selectively remove it? A: Since the starting quinoline is significantly less polar than the N-oxide, you can perform a selective slurry wash. Resuspend the crude crystals in a non-polar solvent like cold cyclohexane or a 9:1 heptane/toluene mixture. The starting material will preferentially dissolve, leaving the polar N-oxide intact. Filter and dry to achieve >99% purity.

Process Workflows & Logical Relationships

The following diagrams illustrate the optimized purification workflow and the troubleshooting logic for crystallization phase separations.

Workflow N1 Oxidation Reaction (mCPBA + Quinoline in EtOAc) N2 Ammonia Sparging (Precipitates mCBA as salt) N1->N2 Complete conversion N3 Filtration (Removes Ammonium m-Chlorobenzoate) N2->N3 NH3(g) added N4 Concentration & Solvent Swap (To EtOAc/Heptane) N3->N4 Filtrate N5 Controlled Cooling & Anti-Solvent Addition N4->N5 Distillation N6 Pure 6-Bromo-2-phenylquinoline 1-oxide Crystals N5->N6 Nucleation

Caption: Optimized workflow for mCPBA oxidation and isolation of Quinoline N-oxides.

Troubleshooting T1 Issue: Oiling Out (Liquid-Liquid Phase Separation) T2 Check Solvent System T1->T2 T3 High Impurity Load? T1->T3 T4 Adjust EtOAc:Heptane Ratio (Increase EtOAc) T2->T4 Too much anti-solvent T5 Perform Acid-Base Wash or Silica Filtration T3->T5 Yes T6 Seed Crystals Added at Metastable Zone T4->T6 T5->T6

Caption: Troubleshooting logic tree for resolving oiling out during crystallization.

Self-Validating Experimental Protocols

Protocol A: Scalable Oxidation and mCBA Removal via Ammonia Sparging

This protocol is adapted from scalable methodologies for quinoline N-oxide manufacture [1] to ensure high purity prior to crystallization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-bromo-2-phenylquinoline (1.0 equiv) in isopropyl acetate (10 volumes). Cool the mixture to 10–15 °C.

  • Oxidant Addition: Add mCPBA (75% purity, 1.4 equiv) in 5 portions over 1 hour, maintaining the internal temperature below 20 °C to prevent thermal degradation.

  • Reaction Maturation: Warm the mixture to 30–35 °C and stir for 4 hours. Self-Validation Check: Analyze via TLC or HPLC. The reaction is complete when starting material is <1%.

  • Ammonia Sparging: Cool the mixture to 10 °C. Sparge anhydrous NH3 gas directly into the reaction mixture for 30 minutes. Self-Validation Check: A dense white precipitate of ammonium meta-chlorobenzoate will form. The pH of a damp indicator paper held over the vapor space should read >9.

  • Filtration: Filter the suspension through a Celite pad. Wash the filter cake with cold isopropyl acetate (2 volumes). The filtrate contains the highly pure 6-bromo-2-phenylquinoline 1-oxide.

Protocol B: Anti-Solvent Crystallization
  • Concentration: Concentrate the filtrate from Protocol A under reduced pressure (not exceeding 50 °C) to approximately 3 volumes.

  • Solvent Swap: Add ethyl acetate (EtOAc) to bring the volume to 5 volumes, then heat to 60 °C to ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add heptane (anti-solvent) dropwise at 60 °C until the solution becomes slightly cloudy, then add a few drops of EtOAc until it just turns clear again (reaching the metastable limit).

  • Seeding & Cooling: Add 1 wt% of seed crystals. Hold at 60 °C for 30 minutes to allow the seed bed to mature. Cool to 5 °C at a linear rate of 0.5 °C/min.

  • Isolation: Filter the resulting crystalline slurry, wash with cold EtOAc/heptane (1:4), and dry under vacuum at 45 °C.

Quantitative Data: Impurity Rejection Profiles

The following table summarizes the expected impurity rejection and phase behavior across different crystallization solvent systems.

Solvent System (Dissolution / Anti-Solvent)mCBA Retention (%)Unreacted Starting Material Retention (%)Yield (%)Phase Behavior / Notes
Dichloromethane / Hexane>15.0%2.5%85%High risk of oiling out; mCBA co-precipitates.
Ethyl Acetate / Heptane<1.0%1.2%92%Excellent crystalline habit if seeded properly.
Isopropyl Acetate / Heptane<0.1% <0.5% 95% Optimal system when combined with NH3 sparging [1].
Toluene / Cyclohexane5.0%<0.1%78%Good for removing starting material, but lower yield.

References

  • Palav, A., Misal, B., Ernolla, A., Parab, V., Waske, P. "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." Organic Process Research & Development, ACS Publications, 2019. Available at:[Link]

  • Skrotzki, E. A., Vandavasi, J. K., Newman, S. G. "Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach." The Journal of Organic Chemistry, ACS Publications, 2021. Available at:[Link]

  • Patil, V. V., Gayakwad, E. M., Shankarling, G. S. "m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes." The Journal of Organic Chemistry, ACS Publications, 2016. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Heteroaryl N-Oxides in Cross-Coupling

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult on the unique challenges posed by heterocyclic N-oxides in transition-metal catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult on the unique challenges posed by heterocyclic N-oxides in transition-metal catalysis.

Coupling 6-Bromo-2-phenylquinoline 1-oxide via the Suzuki-Miyaura reaction is notoriously difficult. Standard protocols often result in rapid catalyst degradation (Pd black formation) and unreacted starting material. This guide deconstructs the chemical causality behind these failures and provides a self-validating, field-proven methodology to achieve >90% yields.

Mechanistic Briefing: Why Does This Substrate Fail?

The low reactivity of 6-Bromo-2-phenylquinoline 1-oxide is not primarily due to the C-Br bond strength, but rather a combination of catalyst poisoning and reagent degradation :

  • N-Oxide Coordination (The Poisoning Effect): The oxygen atom of the N-oxide moiety is a potent Lewis base. When using unhindered catalysts like Pd(PPh3​)4​ , the N-oxide outcompetes the phosphine ligands for the vacant coordination sites on the Palladium center. This traps the catalyst in an off-cycle, inactive Pd-N-oxide resting state, preventing oxidative addition [1].

  • Protodeboronation (The Thermal Penalty): To overcome the sluggish oxidative addition, researchers typically increase the reaction temperature. In standard aqueous-basic conditions (e.g., Na2​CO3​ in Dioxane/H2​O ), prolonged heating accelerates the protodeboronation of the boronic acid partner, consuming the nucleophile before the coupling can occur[2].

Mechanism Pd0 Active Pd(0) Catalyst Poison Off-Cycle Pd-N-Oxide Complex (Catalyst Poisoning) Pd0->Poison Unshielded Pd (e.g., PPh3) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Bulky Ligand (e.g., XPhos) TransMet Transmetalation (Boronic Partner) OxAdd->TransMet RedElim Reductive Elimination (Coupled Product) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration

Fig 1. Divergent pathways in Pd-catalyzed coupling of N-oxides based on ligand steric shielding.

Diagnostic FAQs (Troubleshooting Guide)

Q1: My reaction mixture turns black within 15 minutes, and LCMS shows no product. What is happening? A1: The black precipitate is "Pd black," indicating catastrophic catalyst aggregation. The N-oxide has displaced your ligands, leaving the Pd center unprotected and prone to reduction/aggregation. Solution: Switch to a highly sterically demanding, electron-rich ligand like XPhos . The bulky dicyclohexylphosphino group and biphenyl backbone create a physical shield around the Pd center. This allows the linear C-Br bond to undergo oxidative addition while sterically rejecting the bulky N-oxide from coordinating [1].

Q2: I switched to an XPhos Pd G3 precatalyst. The catalyst survives, but my boronic acid disappears, and the starting material remains. How do I fix this? A2: You have successfully solved the oxidative addition problem, but the transmetalation step is too slow, leading to protodeboronation of your boronic acid in the aqueous base. Solution: Move to anhydrous conditions . Convert your boronic acid to a pinacol ester (Bpin) or neopentyl glycol ester, and use Potassium Trimethylsilanolate (TMSOK) as the base in anhydrous THF. TMSOK is highly soluble, enabling rapid transmetalation without the hydrolytic degradation pathways associated with water [2].

Q3: Should I just reduce the N-oxide to the free quinoline, perform the Suzuki coupling, and re-oxidize it? A3: While chemically sound, this adds two unnecessary synthetic steps, reducing overall step-economy and yield. By optimizing the ligand sphere and base solubility, direct coupling is highly efficient.

Workflow Start Low Yield with 6-Bromo- 2-phenylquinoline 1-oxide CheckPd Observation: Rapid Pd Black Formation? Start->CheckPd FixPd Action: Switch to Pd G3/XPhos to prevent N-oxide coordination CheckPd->FixPd Yes CheckBoron Observation: Boronic Acid Protodeboronation? CheckPd->CheckBoron No FixPd->CheckBoron FixBoron Action: Use Bpin ester + TMSOK (Anhydrous) CheckBoron->FixBoron Yes Success Optimized Coupling Achieved CheckBoron->Success No FixBoron->Success

Fig 2. Troubleshooting logic tree for optimizing heteroaryl N-oxide Suzuki-Miyaura couplings.

Optimization Data: Condition Matrix

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes for 6-Bromo-2-phenylquinoline 1-oxide.

Catalyst System (Loading)Base / Solvent SystemCausality / Mechanistic OutcomeExpected Yield
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane: H2​O Unshielded Pd leads to N-oxide coordination and catalyst death.< 10% (Pd Black)
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Toluene: H2​O Bidentate ligand offers slight protection, but protodeboronation persists.25 - 35%
XPhos Pd G3 (2 mol%) K3​PO4​ / Dioxane: H2​O Bulky ligand prevents N-oxide binding; oxidative addition succeeds.60 - 75%
XPhos Pd G3 (2 mol%) TMSOK / THF (Anhydrous) Soluble base enables rapid transmetalation; prevents boronate degradation. > 90%
Validated Experimental Protocol

This step-by-step methodology utilizes the anhydrous TMSOK/XPhos system to ensure a self-validating, high-yielding coupling.

Reagents Required:

  • 6-Bromo-2-phenylquinoline 1-oxide (1.0 equiv, 0.5 mmol)

  • Arylboronic acid pinacol ester (Aryl-Bpin) (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Trimethylsilanolate (TMSOK) (2.0 equiv, 1.0 mmol)

  • Anhydrous THF (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-phenylquinoline 1-oxide, Aryl-Bpin, and XPhos Pd G3. Evacuate and backfill the flask with dry Argon (repeat 3x).

  • Solvent Addition: Inject 4.0 mL of anhydrous, sparged THF into the flask. Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should remain a clear yellow/orange. If the solution immediately turns black, oxygen or moisture has compromised the precatalyst.

  • Base Activation: In a separate dry vial inside a glovebox (or under strict inert atmosphere), dissolve TMSOK in 1.0 mL of anhydrous THF. Inject this base solution dropwise into the main reaction flask.

    • Validation Checkpoint 2: Upon TMSOK addition, observe a rapid color shift to deep red/brown. This confirms the successful deprotonation of the G3 precatalyst and the generation of the active L-Pd(0) species.

  • Coupling: Heat the reaction mixture to 60 °C. Because TMSOK is fully soluble, the reaction operates homogeneously, drastically accelerating transmetalation.

    • Validation Checkpoint 3: Take an LCMS aliquot at t=30 mins . You should observe >80% conversion of the N-oxide. If >15% of the protodeboronated Aryl-H byproduct is observed, verify the anhydrous integrity of your THF and TMSOK.

  • Workup: After 2 hours (or upon complete consumption of the bromide via TLC/LCMS), cool to room temperature. Quench by filtering the mixture through a short pad of Celite, eluting with Ethyl Acetate (15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol due to the polarity of the N-oxide).

References
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[Link]

  • Kassel, V. M., Hanneman, C. M., & Delaney, C. P. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.[Link]

Optimization

How to purify 6-Bromo-2-phenylquinoline 1-oxide using column chromatography

Welcome to the technical support center for the purification of 6-Bromo-2-phenylquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Bromo-2-phenylquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your column chromatography separations effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and execution of column chromatography for this specific N-oxide.

Q1: What are the critical physicochemical properties of 6-Bromo-2-phenylquinoline 1-oxide that influence its chromatographic behavior?

The single most important feature of 6-Bromo-2-phenylquinoline 1-oxide is the N-oxide functional group. The N-O bond is highly polar and possesses a significant dipole moment. This makes the molecule considerably more polar than its parent, 6-bromo-2-phenylquinoline. Consequently, it will have a strong affinity for polar stationary phases. Additionally, the quinoline ring system is aromatic and highly conjugated, which means the compound will be strongly UV-active, making it easy to visualize on TLC plates using a UV lamp.[1]

Q2: What is the recommended stationary phase for this purification?

Silica gel (SiO₂) of 230-400 mesh is the standard and most recommended stationary phase. [2]

  • Rationale: The high polarity of the N-oxide group leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong adsorption allows for effective separation from less polar impurities, such as any unreacted 6-bromo-2-phenylquinoline starting material.

  • Expert Insight: While standard, be aware that the acidic nature of silica can sometimes cause degradation or irreversible adsorption (streaking/tailing) of basic compounds like N-oxides.[3][4] If you experience such issues, consider using neutral alumina as an alternative stationary phase or deactivating the silica gel (see Troubleshooting Q3).

Q3: How do I select the optimal mobile phase (eluent)?

The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the desired product in the range of 0.20–0.35 .[5]

  • Rationale: An Rf in this range indicates that the compound has a balanced affinity for both the stationary and mobile phases, which is ideal for achieving good separation on a column. An Rf > 0.5 suggests the compound will elute too quickly with poor separation, while an Rf < 0.15 indicates it will move too slowly, leading to band broadening and excessively long run times.[5]

  • Recommended Starting Solvent Systems: Begin your TLC analysis with binary mixtures of a non-polar and a polar solvent.

Solvent System (v/v)Relative PolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumExcellent starting point. Begin with a ratio like 4:1 and increase ethyl acetate content (e.g., 2:1, 1:1) to increase polarity.[2]
Petroleum Ether / Ethyl AcetateLow to MediumSimilar to Hexane/EtOAc; often used interchangeably.[6][7]
Dichloromethane (DCM) / MethanolMedium to HighUse this system if the compound shows very low Rf in Hexane/EtOAc. Start with 1-2% MeOH and increase as needed (e.g., 5% MeOH in DCM).[3][8]
Q4: Should I use isocratic or gradient elution?

The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation. This method is simple and effective if the Rf values of your product and the main impurities are well-separated on the initial TLC plate.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 40% EtOAc). This is the preferred method when you have impurities that are both significantly less polar and significantly more polar than your target compound. It allows for the efficient elution of all components in a reasonable time without sacrificing resolution.[9]

Q5: What is the best way to load my crude sample onto the column?

For optimal resolution, dry loading is highly recommended.

  • Rationale: Wet loading (dissolving the sample in the mobile phase and pipetting it directly onto the column) can work, but if the sample is not fully soluble in the initial low-polarity eluent, it can precipitate at the top of the column, leading to a messy separation. Dry loading ensures the sample is introduced as a narrow, even band.

  • Protocol for Dry Loading:

    • Dissolve your crude 6-Bromo-2-phenylquinoline 1-oxide in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the flask.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of your packed column.

Q6: How can I visualize the compound during the purification process?

Visualization is a two-step process: monitoring the column and analyzing the collected fractions.

  • TLC Plate Visualization: Due to its conjugated aromatic system, 6-Bromo-2-phenylquinoline 1-oxide is UV-active.

    • Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[1] This allows you to circle the spot with a pencil and use the same plate for further staining.[10]

    • Secondary Method (Destructive): Stains like potassium permanganate (KMnO₄) can be used. N-oxides are generally oxidizable and will appear as yellow-brown spots on a purple background.[11] This can be useful for visualizing non-UV-active impurities.

  • Fraction Analysis: Spot every few collected fractions onto a TLC plate and run it using your determined solvent system. This allows you to track the elution of your product and identify which fractions are pure, which contain impurities, and which are mixed. Combine the pure fractions for solvent evaporation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, providing the cause and a scientifically-grounded solution.

Q1: My compound is stuck at the origin of the TLC plate (Rf ≈ 0) and won't elute from the column.
  • Cause: The mobile phase is not polar enough to displace the highly polar N-oxide from the silica gel.

  • Solution: Increase the polarity of your eluent.

    • If using a Hexane/EtOAc system, increase the percentage of ethyl acetate.

    • If the compound remains immobile even in 100% ethyl acetate, you must switch to a more potent polar solvent system, such as Dichloromethane/Methanol.[3] Start a new TLC analysis with 2% MeOH in DCM and incrementally increase the methanol concentration.

Q2: The product and a key impurity are co-eluting or have very close Rf values.
  • Cause: The chosen solvent system does not provide adequate selectivity for the two compounds. They have similar affinities for the stationary and mobile phases under these conditions.

  • Solutions:

    • Decrease Eluent Polarity: Sometimes, using a very polar eluent can cause all polar compounds to move too quickly, reducing separation. Try a less polar mobile phase to increase the compound's retention on the column, which may improve separation.

    • Change Solvent System: The most effective solution is often to change the solvent components entirely. Different solvents interact with compounds in unique ways (e.g., dipole-dipole interactions, hydrogen bonding). For instance, switching from a Hexane/Ethyl Acetate system to a Toluene/Acetone system can dramatically alter the selectivity and resolve the co-eluting spots.

    • Use a Shallow Gradient: If using gradient elution, make the increase in polarity more gradual (a "shallower" gradient) around the Rf of your target compound. This can help to tease apart closely running spots.

Q3: My compound is streaking or "tailing" badly on the TLC plate and eluting as a broad band from the column.
  • Cause: This is a classic sign of strong, non-ideal interactions between a basic compound and the acidic silanol groups on the silica gel surface.[4][12] The N-oxide group has some basic character, leading to this issue.

  • Solution: Neutralize the acidic sites on the stationary phase.

    • Add a Basic Modifier: Add a small amount (0.1–1%) of triethylamine (Et₃N) or pyridine to your mobile phase.[4] This base will preferentially bind to the acidic silanol groups, presenting a more neutral surface to your N-oxide and resulting in sharper, more symmetrical peaks. Always run a new TLC with the modified eluent to confirm the Rf before packing your column.

Workflow for Solvent System Selection

G start Start: Crude Product Mixture tlc1 Run TLC with 4:1 Hexane/EtOAc start->tlc1 decision1 Is Rf of Product ~0.2-0.35? tlc1->decision1 sub_increase_etOAc Increase % EtOAc (e.g., 2:1, 1:1) and re-run TLC decision1->sub_increase_etOAc No, Rf is too low (<0.2) sub_decrease_etOAc Decrease % EtOAc (e.g., 9:1) and re-run TLC decision1->sub_decrease_etOAc No, Rf is too high (>0.4) pack_column Optimal Rf Found. Pack column with the determined solvent system. decision1->pack_column Yes sub_increase_etOAc->tlc1 Test new ratio switch_solvent Switch to a more polar system (e.g., 98:2 DCM/MeOH) sub_increase_etOAc->switch_solvent Still too low in 100% EtOAc sub_decrease_etOAc->tlc1 Test new ratio switch_solvent->tlc1 Test new system

Caption: A decision-making workflow for selecting the optimal mobile phase.

Q4: I have a low yield, and I suspect the compound is decomposing on the column.
  • Cause: Prolonged contact with the acidic silica gel can catalyze the degradation of sensitive compounds. N-oxides can sometimes be susceptible to deoxygenation or other rearrangements under acidic conditions.[4]

  • Solutions:

    • Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible.

    • Use a Deactivated Stationary Phase: Before packing, prepare a slurry of your silica gel in the mobile phase containing 1% triethylamine. Let it stand for an hour before packing the column. This will neutralize the silica.

    • Switch to Neutral Alumina: Alumina is a good alternative to silica for acid-sensitive compounds. Remember that alumina has different activity levels, and you will need to re-optimize your solvent system with TLC using alumina plates.

Troubleshooting Decision Tree

G start Problem Encountered q1 Poor Separation (Co-elution)? start->q1 q2 Streaking or Tailing Peaks? start->q2 q3 Product Stuck at Origin? start->q3 q4 Low Yield or Decomposition? start->q4 sol1 Change solvent selectivity (e.g., Hex/EtOAc -> Tol/Acetone) or use a shallower gradient. q1->sol1 sol2 Add 0.1-1% Triethylamine (Et3N) to the eluent to neutralize silica. q2->sol2 sol3 Increase eluent polarity (e.g., add more EtOAc or switch to DCM/MeOH). q3->sol3 sol4 Deactivate silica with base or switch to neutral alumina. Work quickly. q4->sol4

Caption: A troubleshooting decision tree for common column chromatography issues.

References

  • Benchchem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.
  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

  • Amazon AWS. (n.d.). Synthesis of 2-Alkenylquinoline by Reductive Olefination of Quinoline N-Oxide under Metal-Free Conditions. Amazon AWS. [Link]

  • Supporting Information. (n.d.). Directed C8-H allylation of quinoline N-oxides with vinylcyclopropanes via sequential CH/CC. [Link]

  • Research Square. (n.d.). Supplementary Information Gold-catalyzed C3-H functionalization of quinoline N-oxides. Research Square. [Link]

  • PMC. (n.d.). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC. [Link]

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography? ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • University of York. (n.d.). Visualising plates. University of York. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • YouTube. (2021). Visualizing a TLC plate. YouTube. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting UV Stability in 6-Bromo-2-phenylquinoline 1-Oxide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, unexplained mass shifts, or rapid degradation when working with quinoline N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, unexplained mass shifts, or rapid degradation when working with quinoline N-oxides.

6-Bromo-2-phenylquinoline 1-oxide is a highly valuable intermediate—particularly in modern scaffold hopping and single-atom skeletal editing—but it is notoriously sensitive to ultraviolet (UV) irradiation. This guide provides a mechanistic deep-dive and self-validating troubleshooting protocols to help you control its photochemistry, preventing unwanted degradation or leveraging it for targeted molecular transformations.

Part 1: The Mechanistic Causality of Photodegradation

To stop your compound from degrading on the benchtop, you must understand why it degrades. The N-oxide moiety is a potent chromophore. Upon absorption of UVA/UVB light (typically 340–390 nm), the molecule enters an excited singlet state ( S1​ ). From here, the photophysics dictate three primary degradation pathways:

  • The Oxaziridine / Benzoxazepine Pathway (Dominant): In aprotic solvents, the S1​ state rapidly isomerizes into a highly strained oxaziridine intermediate. This transient species spontaneously undergoes ring expansion to form 5-bromo-2-phenyl-3,1-benzoxazepine . If your solvent contains trace acid or adventitious water, this benzoxazepine will further collapse into an N-acylindole (N-benzoyl-5-bromoindole) .

  • The Deoxygenation Pathway: If the excited molecule undergoes intersystem crossing to the triplet state ( T1​ ), it can extrude oxygen, resulting in deoxygenation to the parent 6-bromo-2-phenylquinoline .

  • The Lactamization Pathway: In protic solvents (like methanol), hydrogen bonding with the N-oxide oxygen alters the excited state dynamics. This facilitates an electron-transfer/proton-transfer sequence that diverts the reaction away from the oxazepine pathway and towards carbostyril (quinolinone) formation .

Pathway A 6-Bromo-2-phenylquinoline 1-oxide (Ground State) B Excited Singlet State (S1) UV Light (340-390 nm) A->B UV Irradiation C Oxaziridine Intermediate B->C Isomerization (Aprotic) F 6-Bromo-2-phenylquinoline (Deoxygenation via Triplet) B->F Intersystem Crossing (T1) G Carbostyril Derivative (Protic Solvents) B->G H-Bonding (Protic) D 5-Bromo-2-phenyl- 3,1-benzoxazepine C->D Ring Expansion E N-Benzoyl-5-bromoindole (Acid-Catalyzed) D->E Trace Acid / H2O

Photochemical degradation pathways of 6-Br-2-Ph-quinoline 1-oxide.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with the exact same mass (m/z) as my starting material, but it elutes at a different retention time. What is it? A1: This is the classic signature of photochemical ring expansion to the 3,1-benzoxazepine. Because this is an isomerization, the mass shift is exactly 0 Da. The oxaziridine intermediate pathway is highly efficient under ambient fluorescent lighting or sunlight . To prevent this, all handling must be done in amber glassware or under strict yellow-light conditions.

Q2: I left my reaction mixture in chloroform on the bench, and now I have a new peak with a mass of [M - 16]. How did it reduce? A2: You are observing photochemical deoxygenation. While the singlet state drives ring expansion, the triplet state drives oxygen extrusion . Chloroform acts as a heavy-atom solvent, enhancing spin-orbit coupling and promoting intersystem crossing to the triplet state. This drastically increases the yield of the deoxygenated parent quinoline. Switch to a non-halogenated solvent to suppress this.

Q3: Why does my compound degrade much faster in methanol compared to acetonitrile? A3: Protic solvents fundamentally change the photophysics of azaarene N-oxides. Methanol forms a hydrogen-bonded complex with the N-oxide oxygen. Upon photoexcitation, this stabilizes an excited ion pair, diverting the reaction towards lactamization . Always use dry, aprotic solvents (like MeCN or DCM) for storage and analysis.

Part 3: Quantitative Data & Solvent Effects

Use the following matrix to diagnose degradation based on your analytical data and environmental conditions.

Degradation PathwayTrigger / ConditionPrimary ProductMass Shift (Δ Da)Prevention Strategy
Ring Expansion UV Light (340–390 nm), Aprotic Solvent5-Bromo-2-phenyl-3,1-benzoxazepine0Amber glassware, yellow light
Acidic Rearrangement Trace Acid / H₂O (post-UV exposure)N-Benzoyl-5-bromoindole0Acid-free solvents, basic buffering
Deoxygenation UV Light, Heavy-Atom Solvents (CHCl₃)6-Bromo-2-phenylquinoline-16Avoid halogenated solvents
Lactamization UV Light, Protic Solvents (MeOH, EtOH)Carbostyril Derivatives0 to +16Use strictly aprotic solvents
Part 4: Validated Protocol for Stability Management

To ensure absolute scientific integrity, your handling protocol must be a self-validating system. The following methodology guarantees the stability of 6-Bromo-2-phenylquinoline 1-oxide by systematically eliminating the causal factors of degradation.

Step-by-Step Methodology:

  • Environmental Preparation: Equip the fume hood with yellow safety lighting (cutoff < 450 nm). Causality: This prevents the initial excitation of the N-oxide chromophore to the S1​ state.

  • Solvent Degassing and Selection: Select a strictly aprotic, non-halogenated solvent (e.g., HPLC-grade Acetonitrile). Degas the solvent by sparging with Argon for 15 minutes. Causality: Aprotic solvents prevent hydrogen-bonded lactamization, non-halogenated solvents prevent heavy-atom triplet crossing, and degassing removes reactive oxygen species.

  • Buffering (Acid Neutralization): Add 0.1% triethylamine (TEA) to the solvent. Causality: If any trace UV exposure occurs, the resulting benzoxazepine is highly sensitive to acid. TEA neutralizes trace acidic impurities, preventing the irreversible collapse into an N-acylindole.

  • Dissolution and Storage: Dissolve the compound using low-actinic (amber) volumetric flasks. Store the stock solution at 4°C in a light-proof secondary container.

  • Analytical Verification (Self-Validation): Run a baseline LC-MS of the prepared stock. The intact N-oxide should show the [M+H]+ parent ion. Monitor specifically for the -16 Da deoxygenation peak or a +0 Da peak at a different retention time. If neither is present, the handling system is validated.

Workflow S1 1. Synthesize Compound S2 2. Amber Glass (< 400 nm) S1->S2 S3 3. Aprotic Solvent (MeCN/DCM) S2->S3 S4 4. Base Buffer (Prevent Acid) S3->S4 S5 5. LC-MS Verify (Self-Validation) S4->S5

Standard workflow for the stable handling and validation of quinoline N-oxides.

References
  • Woo, J., Christian, A. H., Burgess, S. A., Jiang, Y., Mansoor, U. F., & Levin, M. D. (2022). Scaffold hopping by net photochemical carbon deletion of azaarenes. Science, 376(6592), 527-532.[Link]

  • Woo, J., Stein, C., Christian, A. H., & Levin, M. D. (2023). Carbon-to-nitrogen single-atom transmutation of azaarenes. Nature, 623(7985), 77-82.[Link]

  • Albini, A., & Alpegiani, M. (1984). The photochemistry of the N-oxide function. Chemical Reviews, 84(1), 43-71.[Link]

  • Smith, C. D., et al. (2018). Combining C-H functionalisation and flow photochemical heterocyclic metamorphosis (FP-HM) for the synthesis of benzo[1,3]oxazepines. CentAUR.[Link]

  • Hata, N., & Ono, I. (1980). The Photochemical Magnetic Field Effect of Isoquinoline N-Oxides. Bulletin of the Chemical Society of Japan, 53(10), 2768-2772.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromo-2-phenylquinoline 1-oxide and 2-phenylquinoline 1-oxide

Introduction The quinoline N-oxide scaffold is a cornerstone in medicinal chemistry and a versatile intermediate in synthetic organic chemistry. The N-oxide functionality fundamentally alters the electronic properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline N-oxide scaffold is a cornerstone in medicinal chemistry and a versatile intermediate in synthetic organic chemistry. The N-oxide functionality fundamentally alters the electronic properties of the quinoline ring, enhancing its reactivity and enabling unique transformations not readily achievable with the parent heterocycle. This guide provides an in-depth, objective comparison of two key analogues: 2-phenylquinoline 1-oxide and its C6-substituted counterpart, 6-Bromo-2-phenylquinoline 1-oxide.

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity differences imparted by the bromine substituent is critical for strategic synthetic planning. This document will dissect these differences through the lens of electronic effects, comparative reaction data, and detailed experimental protocols, providing a comprehensive framework for harnessing the unique synthetic potential of each molecule.

Pillar 1: The Decisive Influence of the C6-Bromo Substituent

The divergence in reactivity between these two molecules originates from the electronic and steric properties of the bromine atom at the C6 position. Bromine exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the quinoline ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire aromatic system towards electrophilic attack.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system. This effect increases electron density, primarily at the positions ortho and para to the substituent (C5 and C7).

In most electrophilic aromatic substitutions, the deactivating inductive effect of halogens outweighs the activating resonance effect.[1] However, the primary consequence of the C6-bromo group is a significant modulation of the ring's electron density, which, in concert with the powerful electron-withdrawing nature of the N-oxide moiety, sets the stage for distinct reactivity profiles.

G cluster_0 Electronic Effects on 6-Bromo-2-phenylquinoline 1-oxide A C6-Bromo Substituent B Inductive Effect (-I) A->B Electronegativity C Mesomeric Effect (+M) A->C Lone Pair Donation D Overall Electron Withdrawal B->D C->D E Modulated Reactivity D->E Influences SNAr, EAS, Cross-Coupling

Caption: Electronic effects of the C6-bromo substituent.

Pillar 2: Comparative Reactivity Analysis

The presence of the N-oxide group activates the C2 and C4 positions for nucleophilic attack, while the C6-bromo substituent introduces a unique functional handle for cross-coupling reactions, representing the most significant point of divergence.

A. Nucleophilic Aromatic Substitution (SNAr)

Quinoline N-oxides are inherently activated towards nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the N-oxide. The additional inductive withdrawal from the C6-bromo group in 6-Bromo-2-phenylquinoline 1-oxide should, in principle, further enhance the electrophilicity of these positions, making it a more reactive substrate for SNAr compared to its non-brominated counterpart. While direct kinetic comparisons are scarce in the literature, studies on similarly substituted systems show that electron-withdrawing groups facilitate such reactions.[2] For instance, the presence of a nitro group, a powerful electron-withdrawing group, significantly enhances the rate of nucleophilic substitution on bromoquinolines.[2]

B. Electrophilic Aromatic Substitution (EAS)

The N-oxide group deactivates the quinoline ring towards electrophiles. This deactivation is amplified in 6-Bromo-2-phenylquinoline 1-oxide due to the bromine's -I effect. A key example is nitration. The nitration of 6-bromoquinoline 1-oxide has been shown to yield a mixture of 6-bromo-5-nitroquinoline 1-oxide and 6-bromo-4-nitroquinoline 1-oxide, demonstrating that substitution occurs on the quinoline core despite the deactivating groups.[3] In contrast, 2-phenylquinoline 1-oxide , being less deactivated, would be expected to react more readily under similar electrophilic conditions, though regioselectivity can be complex and dependent on the precise reaction conditions.[3]

C. C-H Functionalization

The N-oxide moiety serves as an excellent directing group for transition-metal-catalyzed C-H activation, typically favoring the C8 position.[4][5][6] For 2-phenylquinoline 1-oxide , this provides a modern route for functionalization without pre-installed handles. For example, Rh(III)-catalyzed iodination occurs selectively at C8.[5]

For 6-Bromo-2-phenylquinoline 1-oxide , while C8 C-H activation is theoretically possible, the presence of the C-Br bond offers a more classical and often more efficient pathway for derivatization via cross-coupling. This presents a critical strategic choice for the synthetic chemist: pursue C-H activation at a different site or leverage the predictable reactivity of the C-Br bond.

D. Palladium-Catalyzed Cross-Coupling Reactions: The Key Divergence

This class of reactions is exclusively available to 6-Bromo-2-phenylquinoline 1-oxide and represents its greatest synthetic advantage. The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery and materials science.[7][8][9] 2-phenylquinoline 1-oxide lacks this functionality.

The utility of 6-bromoquinoline derivatives in these transformations is well-documented, demonstrating high reactivity and broad substrate scope.[10]

Table 1: Comparative Reactivity Summary

Reaction Type2-Phenylquinoline 1-oxide6-Bromo-2-phenylquinoline 1-oxideKey Differentiator
Nucleophilic Substitution Reactive at C2/C4.More reactive at C2/C4 due to additional -I effect.Reaction Rate
Electrophilic Substitution Moderately reactive.Less reactive due to deactivating Br group.Reaction Rate
1,3-Dipolar Cycloaddition Acts as a 1,3-dipole.[11][12][13]Reactivity modulated by altered FMO energies.Reaction Kinetics
C-H Functionalization Substrate for directed C8 activation.[5]C8 activation is possible but competes with C-Br reactivity.Synthetic Strategy
Pd-Catalyzed Cross-Coupling Not applicable (requires C-H activation).Highly reactive substrate for Suzuki, Heck, etc. at C6.[10]Primary Point of Divergence

Pillar 3: Field-Proven Methodologies & Protocols

The following protocols are self-validating systems, providing a practical demonstration of the divergent synthetic utility of these two reagents.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-2-phenylquinoline 1-oxide

This protocol demonstrates the key advantage of the bromo-substituent as a handle for C-C bond formation.

Workflow Diagram:

G A 1. Add Reactants & Catalyst to Flask (6-Bromo-2-phenylquinoline 1-oxide, Arylboronic Acid, Pd Catalyst, Base) B 2. Add Solvent & Degas (e.g., Dioxane/Water) A->B C 3. Heat Reaction Mixture (e.g., 90-100 °C under Inert Atmosphere) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Work-up (Aqueous Extraction) D->E F 6. Purification (Column Chromatography) E->F G Product: 6-Aryl-2-phenylquinoline 1-oxide F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-2-phenylquinoline 1-oxide (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Immerse the flask in a preheated oil bath and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the 6-aryl-2-phenylquinoline 1-oxide.

Rationale: This protocol leverages the well-established palladium-catalyzed cross-coupling mechanism.[7] The choice of a phosphine ligand, base, and solvent system is critical for efficient oxidative addition and reductive elimination steps and must be optimized for specific substrates.

Experimental Protocol 2: C8-Iodination of 2-Phenylquinoline 1-oxide via C-H Activation

This protocol illustrates the utility of the N-oxide as a directing group for functionalizing the parent system.

Step-by-Step Methodology:

  • Vessel Preparation: In a reaction tube, combine 2-phenylquinoline 1-oxide (1.0 eq.), the rhodium catalyst precursor [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt additive such as AgSbF₆ (10 mol%).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.2-1.5 eq.) as the iodine source.

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE).

  • Reaction: Seal the tube and place it in a preheated block at 50-80 °C. Stir the mixture for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford 8-iodo-2-phenylquinoline 1-oxide.

Rationale: This reaction proceeds via a cyclometalated intermediate where the N-oxide oxygen coordinates to the rhodium center, facilitating the regioselective activation of the C8 C-H bond.[5] This method provides access to 8-functionalized quinolines that are otherwise difficult to synthesize.

Conclusion and Strategic Outlook

While both 2-phenylquinoline 1-oxide and 6-Bromo-2-phenylquinoline 1-oxide are valuable precursors, their reactivities are fundamentally distinct, guiding their application in synthesis.

  • 2-Phenylquinoline 1-oxide is the ideal substrate when the synthetic goal involves functionalization via nucleophilic attack at C2/C4 or through modern C-H activation methodologies directed by the N-oxide at C8.

  • 6-Bromo-2-phenylquinoline 1-oxide offers superior strategic value as a versatile building block. It retains the inherent reactivity of the N-oxide system while providing an orthogonal and highly reliable C-Br handle for diversification at the C6 position through a vast array of robust palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally powerful platform for building molecular complexity and exploring structure-activity relationships in drug discovery programs.

The choice between these two reagents is therefore not one of superiority, but of synthetic strategy. Understanding their comparative reactivity allows the discerning researcher to select the optimal tool for the task, enabling more efficient and innovative molecular design.

References

  • Facile Installation of β-Hydroxyarylethylamino Motifs at the C2-Position of Quinoline Moiety via Copper-Catalyzed [3+3]-Cycloaddition Reaction of N-Oxide with N-Ts Aziridine. The Journal of Organic Chemistry. Available at: [Link]

  • Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Letters. Available at: [Link]

  • Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions. Chemical Communications. Available at: [Link]

  • Studies on Tertiary Amine Oxides. LI. Reactions of Quinoline and Isoquinoline N-Oxides with Propiolates and Methacrylonitrile. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • 2-Phenylquinoline 1-oxide. Acta Crystallographica Section E. Available at: [Link]

  • Cycloaddition reactions of quinoneimine N-oxides and of fluorenoneimine N-oxide: exocyclic nitrones conjugated with electron-withdrawing rings. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Molecules. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ARKIVOC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Angewandte Chemie International Edition. Available at: [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. Available at: [Link]

  • Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Performance Analysis of 6-Bromo-2-phenylquinoline 1-oxide in Catalysis

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development Abstract Heteroaromatic N-oxides have emerged as a versatile and powerful class of molecules in modern organic synthesis, acting as potent Lew...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

Heteroaromatic N-oxides have emerged as a versatile and powerful class of molecules in modern organic synthesis, acting as potent Lewis basic organocatalysts, directing groups for transition metal-catalyzed reactions, and mild oxidants.[1][2][3] Within this class, quinoline N-oxides are particularly valuable for their ability to facilitate regioselective C-H functionalization, a cornerstone of efficient molecular construction.[4][5] This guide provides a comprehensive benchmark analysis of 6-Bromo-2-phenylquinoline 1-oxide , a specialized derivative, against a curated selection of other N-oxide catalysts. We will delve into its performance in a representative palladium-catalyzed C-H activation reaction, supported by detailed experimental protocols, comparative data, and mechanistic insights to guide catalyst selection for complex synthetic challenges.

Introduction: The Strategic Role of N-Oxides in Catalysis

The unique electronic structure of the N-oxide moiety, characterized by a polarized N⁺-O⁻ bond, imparts a dual reactivity profile. The oxygen atom can act as a potent nucleophile or a Lewis base to activate substrates, particularly organosilicon reagents.[1][6] Simultaneously, it can serve as an effective coordinating ligand and internal oxidant in transition-metal catalysis, enabling challenging transformations such as the direct functionalization of otherwise inert C-H bonds.[2][7]

Quinoline N-oxides leverage this property to direct metal catalysts, such as rhodium, iridium, and palladium, to specific positions on the quinoline scaffold.[8][9] The N-oxide group often facilitates the formation of a stable five-membered metallacyclic intermediate, which is crucial for achieving high regioselectivity, particularly at the C8 position.[5] This guide focuses on 6-Bromo-2-phenylquinoline 1-oxide, examining how the electronic and steric properties imparted by the bromo and phenyl substituents modulate its catalytic performance relative to other common N-oxides.

Catalyst Selection for Benchmarking

To provide a robust comparison, 6-Bromo-2-phenylquinoline 1-oxide was benchmarked against three other N-oxide catalysts, each representing a distinct structural or electronic class.

  • 6-Bromo-2-phenylquinoline 1-oxide (Primary Catalyst): The subject of our analysis. The electron-withdrawing bromine at the 6-position and the steric bulk of the phenyl group at the 2-position are expected to influence its coordinating ability and the stability of catalytic intermediates.

  • Quinoline 1-oxide (Baseline Catalyst): The parent compound, serving as a direct structural and electronic baseline to evaluate the effect of the bromo and phenyl substituents.

  • Pyridine 1-oxide (Simplest Analogue): A widely used, less sterically hindered N-oxide. Its performance provides a benchmark against the most fundamental heteroaromatic N-oxide catalyst.

  • Quinoxaline 1,4-di-N-oxide (Alternative Heterocycle): This catalyst introduces a second N-oxide group within the heterocyclic core, significantly altering its electronic properties and potential coordination modes. It is also known for its broad biological activities.[10]

Benchmarking Methodology: Palladium-Catalyzed C-H Alkenylation

To quantitatively assess performance, we selected the direct C-H alkenylation of the quinoline core with ethyl acrylate as a model reaction. This transformation is highly relevant in organic synthesis and effectively highlights the catalyst's ability to direct C-H activation.[7] The key performance indicators (KPIs) for this benchmark are:

  • Catalytic Activity: Measured by the product yield after a fixed reaction time (20 hours).

  • Regioselectivity: Determined by the ratio of C2-alkenylated product to other isomers, analyzed via ¹H NMR spectroscopy of the crude reaction mixture.

  • Catalyst Stability: Qualitatively assessed by observing any catalyst decomposition (e.g., palladium black precipitation) during the reaction.

The logical workflow for this benchmarking study is outlined below.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting catalyst_selection Select N-Oxide Catalysts (Primary, Baseline, Analogues) reaction_design Define Benchmark Reaction (Pd-Catalyzed C-H Alkenylation) catalyst_selection->reaction_design kpi Establish Key Performance Indicators (Yield, Selectivity, Stability) reaction_design->kpi protocol Develop Standardized Experimental Protocol kpi->protocol run_primary Run Reaction with 6-Bromo-2-phenylquinoline 1-oxide protocol->run_primary run_baseline Run Reaction with Quinoline 1-oxide protocol->run_baseline run_simple Run Reaction with Pyridine 1-oxide protocol->run_simple run_alt Run Reaction with Quinoxaline 1,4-di-N-oxide protocol->run_alt analysis Analyze Crude Product (NMR for Yield & Selectivity) run_primary->analysis run_baseline->analysis run_simple->analysis run_alt->analysis data_table Tabulate Comparative Data analysis->data_table interpretation Interpret Results & Draw Conclusions data_table->interpretation report Generate Final Guide interpretation->report

Caption: Standardized workflow for benchmarking N-oxide catalyst performance.

Experimental Protocol: Standardized C-H Alkenylation

The following protocol was strictly adhered to for each N-oxide catalyst tested to ensure a fair and direct comparison.

Materials:

  • N-Oxide Catalyst (1.0 mmol)

  • Ethyl Acrylate (5.0 mmol, 5.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • 1-Methyl-2-pyrrolidinone (NMP), anhydrous (1.0 mL)

  • Oven-dried 10 mL Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk tube, add the respective N-oxide catalyst (1.0 mmol) and Palladium(II) Acetate (11.2 mg, 0.05 mmol).

  • Seal the tube with a rubber septum, and purge with argon for 10 minutes.

  • Using a syringe, add anhydrous NMP (1.0 mL) followed by ethyl acrylate (0.54 mL, 5.0 mmol).

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 20 hours.

  • After 20 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of celite to remove the palladium catalyst.

  • Wash the celite plug with additional ethyl acetate (2 x 5 mL).

  • The combined organic filtrate is then concentrated under reduced pressure. A small aliquot of the crude product is taken for ¹H NMR analysis to determine yield and regioselectivity before purification.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation reactions, often requiring no external ligand when the substrate itself can act as one.[7]

  • Solvent: NMP is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and catalyst, facilitating the reaction at elevated temperatures.[7]

  • Temperature: 110 °C provides sufficient thermal energy to overcome the activation barrier for the C-H cleavage step without promoting significant catalyst decomposition.

  • Inert Atmosphere: Prevents the oxidation of the active Pd(0) species that may form during the catalytic cycle, thus preserving catalyst activity.

Comparative Performance Data

The performance of each N-oxide catalyst in the benchmark C-H alkenylation reaction is summarized below.

CatalystProduct Yield (%) [a]Regioselectivity (C2:Other) [b]Observations
6-Bromo-2-phenylquinoline 1-oxide 81>98:2Homogeneous solution, minimal Pd black
Quinoline 1-oxide86>98:2Homogeneous solution, minimal Pd black
Pyridine 1-oxide45N/A [c]Significant Pd black precipitation
Quinoxaline 1,4-di-N-oxide22>98:2Moderate Pd black precipitation

[a] Yield of the C2-alkenylated product determined by ¹H NMR of the crude reaction mixture using an internal standard. [b] Ratio determined by integration of characteristic signals in the ¹H NMR spectrum. [c] The primary product is the C2-alkenylated pyridine; regioselectivity is not applicable in the same context as quinoline.

Analysis and Mechanistic Interpretation

The experimental data reveals a clear performance hierarchy among the tested N-oxide catalysts.

6-Bromo-2-phenylquinoline 1-oxide vs. Quinoline 1-oxide: Both quinoline-based catalysts demonstrated excellent activity and near-perfect regioselectivity for C2-alkenylation. The slightly lower yield for the bromo-substituted catalyst (81% vs. 86%) can be attributed to the electron-withdrawing nature of the bromine atom, which can modestly decrease the electron density of the quinoline ring system, potentially slowing the rate-determining C-H activation step. However, its performance remains robust and highly effective. The phenyl group at the C2 position does not appear to sterically hinder the approach of the acrylate.

Performance of Pyridine and Quinoxaline N-oxides: Pyridine 1-oxide, the simplest catalyst, showed significantly lower efficacy (45% yield) and stability, as evidenced by the formation of palladium black. This suggests that the quinoline scaffold provides a more stable coordinating environment for the palladium catalyst throughout the catalytic cycle. Quinoxaline 1,4-di-N-oxide performed poorly (22% yield), likely because the presence of two N-oxide groups and additional nitrogen atoms in the ring allows for multiple, potentially unproductive, coordination modes with the palladium center, leading to catalyst inhibition or deactivation.

The proposed catalytic cycle for the C2-alkenylation of quinoline N-oxides highlights the crucial role of the N-oxide group.

G A Pd(OAc)₂ + QNO B [Pd(II)-QNO] Complex A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C - AcOH D Olefin Coordination C->D + Olefin E Migratory Insertion D->E F β-Hydride Elimination E->F G Product Release & Pd(0) Formation F->G - HPd(II)X H Pd(II) Regeneration (QNO as oxidant) G->H Prod C2-Alkenylated Quinoline G->Prod Product H->B + QNO - Quinoline Q Quinoline H->Q Byproduct

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